(rac)-ZK-304709
Description
Properties
CAS No. |
1010440-84-2 |
|---|---|
Molecular Formula |
C22H29ClN6O2 |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
4-[[3-chloro-5-(4-methylpiperazin-1-yl)benzoyl]amino]-N-cyclohexyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H29ClN6O2/c1-28-7-9-29(10-8-28)18-12-15(11-16(23)13-18)21(30)26-19-14-24-27-20(19)22(31)25-17-5-3-2-4-6-17/h11-14,17H,2-10H2,1H3,(H,24,27)(H,25,31)(H,26,30) |
InChI Key |
OALDDSAHYZPJQM-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK-304709; ZK304709; ZK 304709 |
Origin of Product |
United States |
Foundational & Exploratory
(rac)-ZK-304709: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-ZK-304709 is a first-in-class, orally available, multi-targeted tumor growth inhibitor. Its primary mechanism of action involves the potent and direct inhibition of a specific spectrum of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) crucial for cell cycle progression and angiogenesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its activity. The document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Angiogenesis
This compound exerts its anti-tumor effects through the simultaneous inhibition of two fundamental processes in cancer development: cell cycle progression and tumor-induced neovascularization. This dual activity is achieved by targeting key enzymes in both pathways.[1]
1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)
ZK-304709 is a potent inhibitor of several CDKs, which are serine/threonine kinases that regulate the progression of the cell cycle.[1][2] By inhibiting these kinases, ZK-304709 induces a G2 cell cycle arrest, leading to the suppression of tumor cell proliferation.[2]
1.2. Inhibition of Receptor Tyrosine Kinases (RTKs)
The compound also targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Specifically, ZK-304709 inhibits Vascular Endothelial Growth Factor Receptors (VEGF-RTKs) 1, 2, and 3, and Platelet-Derived Growth Factor Receptor beta (PDGF-RTKβ).[2][3] This anti-angiogenic activity contributes to the overall anti-tumor efficacy by reducing the tumor's blood supply.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target kinases has been determined through various in vitro kinase assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Kinase Family | Specific Kinase | IC50 (nM) |
| Cyclin-Dependent Kinases (CDKs) | CDK1 | Nanomolar range |
| CDK2 | Nanomolar range | |
| CDK4 | 61 | |
| CDK7 | Nanomolar range | |
| CDK9 | Nanomolar range | |
| Receptor Tyrosine Kinases (RTKs) | VEGF-RTK1 | Nanomolar range |
| VEGF-RTK2 | Nanomolar range | |
| VEGF-RTK3 | Nanomolar range | |
| PDGF-RTKβ | Nanomolar range |
Note: Specific nanomolar IC50 values for all target kinases are not publicly available in the reviewed literature. The successor compound, roniciclib (BAY 1000394), which was developed from ZK-304709, inhibits CDKs 1, 2, 4, 7, and 9 with IC50 values in the range of 5 to 25 nM.
Signaling Pathways and Cellular Effects
The dual inhibition of CDKs and RTKs by ZK-304709 leads to a cascade of downstream effects within the tumor and its microenvironment.
3.1. Cell Cycle Arrest and Apoptosis
By inhibiting CDKs, ZK-304709 prevents the phosphorylation of key substrates required for cell cycle progression, leading to a G2 phase arrest.[2] This prolonged cell cycle arrest can ultimately trigger apoptosis (programmed cell death), a key mechanism of its anti-tumor activity.[2] In neuroendocrine tumor (NET) cells, treatment with ZK-304709 has been shown to reduce the expression of anti-apoptotic proteins such as MCL1 and survivin.[2]
3.2. Inhibition of Angiogenesis
The inhibition of VEGF and PDGF receptors by ZK-304709 disrupts the signaling pathways that promote the formation of new blood vessels. This leads to a reduction in tumor microvessel density, thereby limiting the tumor's access to oxygen and nutrients and impeding its growth and metastatic potential.[2][3]
Off-Target Activity and Clinical Development
Phase I clinical trials of this compound were ultimately halted. This was attributed to dose-limiting absorption and significant inter-patient variability in exposure, as well as off-target activity against carbonic anhydrases.[2] These findings led to further lead optimization efforts, resulting in the development of the successor compound, BAY 1000394 (roniciclib).
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
5.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ZK-304709 against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
ZK-304709 is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (e.g., measuring the incorporation of ³³P-ATP) or a non-radiometric method (e.g., mobility shift assay).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5.2. Cell Proliferation and Colony Formation Assays
-
Objective: To assess the effect of ZK-304709 on the growth and survival of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., BON and QGP-1 human neuroendocrine tumor cells) are seeded in multi-well plates.[2]
-
Cells are treated with increasing concentrations of ZK-304709 or a vehicle control.
-
For proliferation assays, cell viability is measured at different time points using methods such as MTT or CellTiter-Glo assays.
-
For colony formation assays, cells are allowed to grow for a longer period (e.g., 9 days) until visible colonies are formed.[2]
-
Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
5.3. Cell Cycle Analysis
-
Objective: To determine the effect of ZK-304709 on cell cycle distribution.
-
Methodology:
-
Cancer cells are treated with ZK-304709 for a specified duration.
-
Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
5.4. In Vivo Orthotopic Pancreatic Neuroendocrine Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of ZK-304709.
-
Methodology:
-
Human neuroendocrine tumor cells (e.g., BON) are injected into the pancreas of immunodeficient mice (e.g., NMRI(nu/nu) mice).[2]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
ZK-304709 is administered orally to the treatment group.
-
Tumor growth is monitored over time (e.g., for 9 weeks).[2]
-
At the end of the study, tumors are excised, and their weight and volume are measured.
-
Tumor tissues can be further analyzed for markers of apoptosis (e.g., by TUNEL staining) and microvessel density (e.g., by CD31 immunohistochemistry).[2]
-
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of critical pathways for tumor growth and survival: cell cycle progression and angiogenesis. While its clinical development was halted due to pharmacokinetic challenges and off-target effects, the understanding of its mechanism of action has been instrumental in the development of next-generation pan-CDK inhibitors. This technical guide provides a foundational understanding of the preclinical data and methodologies that have characterized the biological activity of this compound, offering valuable insights for researchers in the field of oncology drug discovery and development.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
(rac)-ZK-304709: A Multi-Targeted Inhibitor of Cyclin-Dependent Kinases and Angiogenesis
(rac)-ZK-304709 is a potent, orally available, multi-targeted tumor growth inhibitor that has demonstrated significant preclinical activity by acting on two fundamental pillars of cancer progression: cell cycle control and angiogenesis. This pyrimidine-based small molecule exerts its effects through the nanomolar inhibition of multiple cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), positioning it as a compound of interest for researchers and drug development professionals in oncology.
Core Mechanism of Action
This compound's anti-tumor activity stems from its dual inhibitory profile. It targets key regulators of cell cycle progression, specifically CDKs 1, 2, 4, 7, and 9.[1][2] By inhibiting these kinases, ZK-304709 disrupts the normal sequence of the cell cycle, leading to arrest and apoptosis in cancer cells. Concurrently, it inhibits VEGFRs 1, 2, and 3, as well as platelet-derived growth factor receptor beta (PDGFR-β), key components in the signaling cascade that promotes the formation of new blood vessels (angiogenesis) to supply tumors with essential nutrients.[1][2]
CDK Inhibitor Profile
This compound has been characterized as a pan-CDK inhibitor with nanomolar potency against several key cell cycle and transcriptional CDKs. While specific IC50 values for each targeted CDK are not consistently reported across publicly available literature, its potent inhibitory activity has been noted. For instance, its successor compound, Roniciclib (BAY 1000394), which was developed from the optimization of ZK-304709, exhibits IC50 values in the low nanomolar range for CDK1, CDK2, CDK4, CDK7, and CDK9.
| Kinase Target | IC50 (nM) |
| CDK1 | Data not available |
| CDK2 | 4 |
| CDK4 | Data not available |
| CDK7 | Data not available |
| CDK9 | Data not available |
Note: The table reflects the currently available public data. Further internal or proprietary studies may contain more comprehensive quantitative data.
Signaling Pathways
The dual-action mechanism of this compound impacts two critical signaling pathways in cancer biology: the cell cycle regulation pathway and the angiogenesis signaling pathway.
Cell Cycle Regulation
ZK-304709's inhibition of CDKs directly interferes with the phosphorylation of key substrates required for cell cycle progression. A primary target of CDK4/6 is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDKs, ZK-304709 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, and thereby inducing cell cycle arrest. Studies have shown that ZK-304709 can induce a G2 cell cycle arrest.[1]
References
(rac)-ZK-304709 (Dovitinib): A Technical Guide to its VEGFR and PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-ZK-304709, more commonly known as Dovitinib (also TKI258 or CHIR-258), is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has been a subject of significant interest in oncology research due to its ability to simultaneously block key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of Dovitinib's inhibitory activity against two of its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound (Dovitinib)
Dovitinib is a small molecule inhibitor that targets a range of receptor tyrosine kinases. Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2] By inhibiting VEGFRs and PDGFRs, Dovitinib exerts potent anti-angiogenic and anti-tumor effects.[1] The dual inhibition of these pathways is a key therapeutic strategy, as it can overcome resistance mechanisms that may arise from targeting a single pathway.[1]
Quantitative Inhibitory Activity
The inhibitory potency of Dovitinib against VEGFR and PDGFR subtypes has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| VEGFR1 (Flt-1) | 10 |
| VEGFR2 (KDR) | 13 |
| VEGFR3 (Flt-4) | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Table 1: In vitro inhibitory activity of Dovitinib against VEGFR and PDGFR subtypes.[3]
Experimental Protocols
This section details the methodologies for key experiments to evaluate the inhibitory effect of Dovitinib on VEGFR and PDGFR.
In Vitro Kinase Inhibition Assay (VEGFR & PDGFR)
This protocol describes a common method to determine the in vitro inhibitory activity of Dovitinib against purified VEGFR and PDGFR kinases.
Principle:
The assay measures the ability of Dovitinib to inhibit the phosphorylation of a substrate by the target kinase. A common method is a luminescent kinase assay, which quantifies the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.
Materials:
-
Recombinant human VEGFR or PDGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[3]
-
ATP at a concentration close to the Km for the specific kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Dovitinib (serially diluted in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo™)
-
96-well white plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Dovitinib in DMSO and then dilute in kinase buffer. Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Assay Setup: To each well of a 96-well plate, add the Dovitinib dilution or vehicle control (DMSO).
-
Initiate Reaction: Add the master mix to each well, followed by the addition of the recombinant kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[4]
-
Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Dovitinib concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Receptor Phosphorylation Assay (VEGFR & PDGFR)
This protocol outlines a method to assess the ability of Dovitinib to inhibit ligand-induced receptor phosphorylation in a cellular context.
Principle:
This assay measures the phosphorylation status of VEGFR or PDGFR in whole cells upon stimulation with their respective ligands (VEGF or PDGF) in the presence or absence of Dovitinib.
Materials:
-
Cell line expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) for VEGFR2, NIH3T3 cells for PDGFRβ).[5][6]
-
Cell culture medium and supplements
-
Serum-free medium
-
Recombinant human VEGF-A or PDGF-BB
-
Dovitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phospho-VEGFR2 (Tyr1175) or phospho-PDGFRβ (Tyr751)
-
Primary antibody against total VEGFR2 or total PDGFRβ
-
HRP-conjugated secondary antibody
-
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Starvation: Culture the cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of Dovitinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with VEGF-A or PDGF-BB for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total receptor. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/luminescent signal (ELISA). Normalize the phosphorylated receptor signal to the total receptor signal. Determine the IC50 of Dovitinib by plotting the percentage of inhibition of ligand-induced phosphorylation against the Dovitinib concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR and PDGFR signaling pathways and the workflows for the experimental protocols described above.
Caption: VEGFR Signaling Pathway and Dovitinib Inhibition.
Caption: PDGFR Signaling Pathway and Dovitinib Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cellular Receptor Phosphorylation Assay Workflow.
References
The Discovery and Synthesis of (rac)-ZK-304709: A Multi-Targeted Kinase Inhibitor
A Technical Whitepaper for Drug Development Professionals
(rac)-ZK-304709 is a potent, orally available, multi-target tumor growth inhibitor that has demonstrated significant preclinical efficacy. This document provides an in-depth technical overview of its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic, small-molecule compound belonging to the aminopyrimidine class of kinase inhibitors. It was identified through lead optimization from a high-throughput screening hit and designed to target key pathways involved in cancer progression: cell cycle regulation and angiogenesis.[1] The rationale behind its development was to create a single agent capable of simultaneously inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), thereby attacking tumors through multiple mechanisms.[2][3] This dual-action approach offers the potential for superior efficacy compared to single-target agents.
Chemical Synthesis
While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established methods for the synthesis of analogous 2-aminopyrimidine derivatives found in patent literature. The core structure, (S)-4-((5-bromo-4-((1-hydroxypropan-2-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide, suggests a convergent synthesis strategy.
A potential synthetic workflow is outlined below:
Figure 1: A proposed synthetic workflow for this compound.
Experimental Protocol: Representative Synthesis
This protocol is a representative example based on general procedures for similar compounds.
Step 1: Synthesis of Intermediate 1 (4-((5-bromo-2-chloropyrimidin-4-yl)amino)propan-1-ol)
-
To a solution of 2,4-dichloro-5-bromopyrimidine in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), add (S)-2-aminopropan-1-ol and a non-nucleophilic base (e.g., Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of this compound
-
In a reaction vessel, combine Intermediate 1, sulfanilamide, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).
-
Add a base (e.g., Cesium carbonate) and a solvent (e.g., 1,4-dioxane).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting two critical classes of protein kinases:
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs 1, 2, 4, 7, and 9, ZK-304709 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[3][4][5]
-
VEGF and PDGF Receptors: Inhibition of VEGFR-1, -2, -3, and PDGFR-β blocks the signaling pathways responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]
The dual inhibition of cell proliferation and tumor-induced angiogenesis results in a potent and comprehensive anti-cancer activity.
Figure 2: Signaling pathways inhibited by this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against a panel of kinases and in various cancer cell lines.
| Target Kinase | IC50 (nM) |
| CDK1 | Nanomolar range |
| CDK2 | Nanomolar range |
| CDK4 | Nanomolar range |
| CDK7 | Nanomolar range |
| CDK9 | Nanomolar range |
| VEGFR-1 | Nanomolar range |
| VEGFR-2 | Nanomolar range |
| VEGFR-3 | Nanomolar range |
| PDGFR-β | Nanomolar range |
Table 1: In vitro inhibitory activity of this compound against target kinases.[3][4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| BON | Pancreatic Neuroendocrine | Dose-dependent suppression |
| QGP-1 | Pancreatic Neuroendocrine | Dose-dependent suppression |
Table 2: In vitro anti-proliferative activity of this compound in human cancer cell lines.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific protein kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinase enzymes (CDKs, VEGFRs), appropriate peptide or protein substrates, ATP, assay buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the kinase, substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with [γ-³²P]ATP, fluorescence polarization, or antibody-based detection like ELISA).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation/Cytotoxicity Assay
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., BON, QGP-1) in appropriate media and conditions.
-
Procedure:
-
Seed the cells into 96-well microplates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
This compound is a promising multi-target kinase inhibitor with a well-defined mechanism of action that addresses both cell cycle dysregulation and tumor angiogenesis. While it showed a promising preclinical profile, its development was halted in Phase I clinical trials due to challenges with dose-limited absorption and high inter-patient variability, which were attributed to its limited aqueous solubility and off-target effects.[1] Nevertheless, the discovery and study of this compound have provided valuable insights into the development of multi-targeted cancer therapies and have served as a foundation for the development of next-generation pan-CDK inhibitors.[1]
References
- 1. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model [pubmed.ncbi.nlm.nih.gov]
- 4. US8222412B2 - Preparation of aminopyrimidine compounds - Google Patents [patents.google.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to (rac)-ZK-304709: A Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-ZK-304709 is a potent, orally available, multi-targeted tumor growth inhibitor. It functions by simultaneously targeting key regulators of cell cycle progression and angiogenesis, two fundamental processes in cancer development and progression. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and limitations of this class of compounds.
Chemical Structure and Properties
This compound is a synthetic, small-molecule inhibitor belonging to the aminopyrimidine class of compounds.
Chemical Structure:
-
IUPAC Name: 4-({5-Bromo-4-[(1-hydroxypropan-2-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide[1]
-
Molecular Formula: C₁₃H₁₆BrN₅O₃S[1]
-
Molecular Weight: 402.27 g/mol [1]
-
CAS Number: 477588-78-6 (free base)[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BrN₅O₃S | [1] |
| Molecular Weight | 402.27 g/mol | [1] |
| IUPAC Name | 4-({5-Bromo-4-[(1-hydroxypropan-2-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide | [1] |
| CAS Number | 477588-78-6 (free base) | [1] |
| Appearance | Not explicitly stated in search results | |
| Solubility | Limited aqueous solubility | [2][3] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [1] |
Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of multiple protein kinases that are crucial for cancer cell proliferation and survival. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9.[4][5] These kinases are essential for the regulation of the cell cycle. By inhibiting these CDKs, this compound disrupts the normal progression of the cell cycle, leading to a G2 phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[5]
Inhibition of Angiogenesis
The compound also targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Specifically, this compound inhibits VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[4][5] This dual blockade of critical angiogenic pathways leads to a reduction in tumor microvessel density, thereby impeding tumor growth and metastasis.[5]
| Target Kinase Family | Specific Targets | Biological Process | Reference |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK7, CDK9 | Cell Cycle Progression, Transcription | [4][5] |
| Vascular Endothelial Growth Factor Receptors (VEGFRs) | VEGFR-1, VEGFR-2, VEGFR-3 | Angiogenesis, Vascular Permeability | [4][5] |
| Platelet-Derived Growth Factor Receptors (PDGFRs) | PDGFR-β | Angiogenesis, Pericyte Recruitment | [4][5] |
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. In an orthotopic mouse model of pancreatic neuroendocrine tumors (NETs), the compound effectively suppressed tumor growth.[5] This effect was attributed to the induction of apoptosis in tumor cells and the inhibition of tumor-induced angiogenesis.[5] Treatment with this compound led to a G2 cell cycle arrest and was associated with the reduced expression of key survival proteins such as MCL1 and survivin.[5]
Pharmacokinetics and Clinical Development
A phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[6] The study revealed that the compound has dose-limited absorption and high inter-patient variability in systemic exposure.[2][3][6] Exposure to the drug increased with doses up to 90 mg daily but plateaued at higher doses.[6] Consequently, the maximum tolerated dose (MTD) was not determined, and further clinical development was halted.[6] The limited aqueous solubility of the compound was a contributing factor to its poor pharmacokinetic profile.[2][3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the nature of the compound and its targets, the following are representative methodologies that would be employed.
Kinase Inhibition Assay (Illustrative)
Objective: To determine the in vitro inhibitory activity of this compound against target kinases (e.g., CDK2/Cyclin A, VEGFR-2).
Principle: A radiometric assay using ³³P-ATP to measure the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human CDK2/Cyclin A or VEGFR-2 kinase
-
Specific peptide substrate (e.g., Histone H1 for CDK2)
-
[γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microtiter plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Cell Cycle Analysis (Illustrative)
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Flow cytometry analysis of propidium iodide (PI)-stained cells to quantify the DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., human pancreatic neuroendocrine tumor cells)
-
This compound
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits CDKs and VEGFR/PDGFR-β signaling pathways.
Caption: A typical preclinical to clinical workflow for a kinase inhibitor.
Conclusion
This compound is a well-characterized multi-targeted kinase inhibitor with potent preclinical anti-tumor activity. Its ability to simultaneously inhibit key drivers of cell proliferation and angiogenesis represents a rational and promising approach to cancer therapy. However, the compound's poor pharmacokinetic properties, particularly its limited oral absorption and high inter-patient variability, have hindered its clinical development. The insights gained from the study of this compound are valuable for the design and development of next-generation multi-targeted kinase inhibitors with improved pharmaceutical properties. Further research focusing on novel drug delivery systems or structural modifications to enhance bioavailability could potentially unlock the therapeutic value of this class of compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. rcsb.org [rcsb.org]
- 3. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of (rac)-ZK-304709: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-ZK-304709 is a multi-targeted tumor growth inhibitor with a dual mechanism of action, targeting both cell cycle progression and tumor-induced angiogenesis. As a potent, nanomolar inhibitor, it has demonstrated significant in vitro activity against key regulators of cell proliferation and vascular development. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its enzymatic inhibition, antiproliferative effects, and impact on cellular signaling pathways. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
The progression of cancer is often driven by the deregulation of the cell cycle and the formation of new blood vessels, a process known as angiogenesis. This compound is a small molecule inhibitor designed to concurrently target both of these fundamental processes. It achieves this by inhibiting two key classes of enzymes: cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor tyrosine kinases (VEGF-RTKs). Specifically, ZK-304709 has been identified as an inhibitor of CDKs 1, 2, 4, 7, and 9, as well as VEGF-RTKs 1-3 and the platelet-derived growth factor receptor-beta (PDGF-RTKβ).[1][2] This multi-targeted approach offers the potential for a broad-spectrum antitumor activity. In vitro studies have shown that this compound potently inhibits the proliferation of various human tumor cell lines in the nanomolar range.[3]
Quantitative Data
Enzymatic Activity
Table 1: Enzymatic Inhibition Profile of this compound
| Target Kinase | Family | Biological Function | IC50 (nM) |
| CDK1/Cyclin B | Cyclin-Dependent Kinase | G2/M transition | Data not available |
| CDK2/Cyclin E | Cyclin-Dependent Kinase | G1/S transition, S phase progression | Data not available |
| CDK4/Cyclin D1 | Cyclin-Dependent Kinase | G1 progression | Data not available |
| CDK7/Cyclin H | Cyclin-Dependent Kinase | CDK-activating kinase (CAK) | Data not available |
| CDK9/Cyclin T1 | Cyclin-Dependent Kinase | Transcriptional regulation (P-TEFb) | Data not available |
| VEGF-R1 (Flt-1) | Receptor Tyrosine Kinase | Angiogenesis, endothelial cell migration | Data not available |
| VEGF-R2 (KDR/Flk-1) | Receptor Tyrosine Kinase | Angiogenesis, endothelial cell proliferation | Data not available |
| VEGF-R3 (Flt-4) | Receptor Tyrosine Kinase | Lymphangiogenesis | Data not available |
| PDGF-Rβ | Receptor Tyrosine Kinase | Pericyte recruitment, angiogenesis | Data not available |
Note: The table is structured to present the IC50 values that represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective kinases. Despite extensive searches, specific IC50 values for this compound were not available in the public domain at the time of this report.
Antiproliferative Activity
The inhibitory action of this compound on CDKs translates to a potent antiproliferative effect on various human tumor cell lines. The compound has been shown to suppress the growth of neuroendocrine tumor cells in a dose-dependent manner.[2]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF7 | Breast Adenocarcinoma | Data not available |
| BON | Pancreatic Neuroendocrine Tumor | Data not available |
| QGP-1 | Pancreatic Neuroendocrine Tumor | Data not available |
Note: This table is intended to display the half-maximal inhibitory concentration (IC50) for the antiproliferative activity of this compound. While studies confirm potent, dose-dependent inhibition of proliferation in these cell lines, specific IC50 values were not found in the reviewed literature.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against purified kinase enzymes.
Objective: To quantify the IC50 value of this compound for specific CDKs and RTKs.
Materials:
-
Purified recombinant human kinase enzymes (e.g., CDK1/Cyclin B, VEGFR2)
-
Specific peptide substrate for each kinase
-
This compound stock solution (in DMSO)
-
ATP, [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound for inhibiting the growth of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF7, BON, QGP-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the diluted compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation
This protocol is for detecting the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein (pRb) in cells treated with this compound. A concentration of 1 micromolar of ZK-304709 was found to be sufficient to inhibit the phosphorylation of retinoblastoma protein in MCF7 cells.[3]
Objective: To qualitatively and semi-quantitatively assess the effect of this compound on pRb phosphorylation.
Materials:
-
MCF7 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780, Ser807/811), anti-total pRb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MCF7 cells and treat them with various concentrations of this compound (including a 1 µM concentration) or vehicle control for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total pRb and a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).
Materials:
-
BON or QGP-1 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Culture the cells and treat them with various concentrations of this compound or vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
CDK-Mediated Cell Cycle Regulation and Inhibition by this compound
This compound inhibits multiple CDKs that are critical for the progression through the G1/S and G2/M checkpoints of the cell cycle. By inhibiting CDKs, the compound prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), leading to cell cycle arrest.
Caption: Inhibition of CDK-mediated cell cycle progression by this compound.
VEGF-Mediated Angiogenesis and Inhibition by this compound
This compound targets the VEGF signaling pathway by inhibiting the VEGF receptors. This action blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, which are essential steps in angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a potent, multi-targeted inhibitor with significant in vitro activity against key drivers of tumor growth and angiogenesis. Its ability to inhibit a range of CDKs and receptor tyrosine kinases underscores its potential as a broad-spectrum anticancer agent. The in vitro data demonstrate that this compound effectively inhibits cell proliferation, induces cell cycle arrest at the G2/M phase, and modulates key signaling pathways involved in cancer progression. While the compound faced challenges in clinical development, the in vitro profile of this compound provides a valuable case study for the design and evaluation of multi-targeted kinase inhibitors. Further research to obtain and publish a complete quantitative dataset for this compound would be beneficial for the scientific community.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Preclinical studies involving (rac)-ZK-304709
An In-Depth Technical Guide to Preclinical Studies Involving (rac)-ZK-304709
Introduction
This compound is a pyrimidine-based, orally available multi-target tumor growth inhibitor (MTGI) designed to concurrently attack key pathways involved in cancer progression: cell cycle deregulation and tumor-induced angiogenesis.[1][2] Developed as a potent, nanomolar inhibitor, ZK-304709 targets multiple cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGF-RTKs), and the platelet-derived growth factor receptor beta (PDGF-RTKβ).[1][2][3] Preclinical data demonstrated significant efficacy in various tumor models through the dual inhibition of tumor cell proliferation and the neovascularization required for tumor growth.[1][3] Despite a promising preclinical profile, ZK-304709 encountered challenges in Phase I clinical trials, primarily due to dose-limiting absorption and high inter-patient pharmacokinetic variability, which ultimately led to the discontinuation of its development.[4][5]
Mechanism of Action
ZK-304709 exerts its anti-neoplastic effects by inhibiting two critical processes in tumor development:
-
Inhibition of Cell Cycle Progression: By targeting CDKs 1, 2, 4, 7, and 9, ZK-304709 blocks the phosphorylation of key cell cycle regulators, including the retinoblastoma protein (Rb).[1][2][3] This prevents the release of the E2F transcription factor, halting the cell cycle and inhibiting tumor cell proliferation.[1] In neuroendocrine tumor (NET) cells, this action resulted in a G2 cell cycle arrest.[3]
-
Inhibition of Angiogenesis: The compound potently inhibits VEGF-RTKs 1-3 and PDGF-RTKβ.[2][3] These receptor tyrosine kinases are crucial for signaling pathways that lead to the formation of new blood vessels (angiogenesis), which are essential for supplying tumors with nutrients and oxygen.[1] By blocking these receptors, ZK-304709 impedes tumor-induced neovascularization.[1][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of ZK-304709.
Table 1: Target Inhibition & In Vitro Cellular Activity
| Parameter | Target/Cell Line | Result | Citation |
|---|---|---|---|
| Enzyme Inhibition | CDKs 1, 2, 4, 7, 9 | Nanomolar inhibitor | [1][2][3] |
| VEGF-RTKs 1-3 | Nanomolar inhibitor | [1][2][3] | |
| PDGF-RTKβ | Nanomolar inhibitor | [1][2][3] | |
| CDK9 | IC50: 5.0 nM | [6] | |
| Cellular Activity | pRb Phosphorylation | Inhibition at 1 µM | [1] |
| Proliferation | Dose-dependent suppression (BON, QGP-1 cells) | [3] | |
| Colony Formation | Dose-dependent suppression (BON, QGP-1 cells) | [3] |
| | Cell Cycle | G2 arrest (BON, QGP-1 cells) |[3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model Type | Cell Line | Key Outcome | Citation |
|---|---|---|---|
| Subcutaneous Xenograft | MaTu (Estrogen-independent) | Tumor regression, massive apoptosis | [1] |
| Orthotopic Xenograft | BON (Pancreatic NET) | 80% reduction in primary tumor growth |[3] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Western Blot Analysis for Retinoblastoma Protein (pRb) Phosphorylation
-
Objective: To confirm the inhibition of CDK activity in a cellular context.
-
Cell Line: MCF7 human breast adenocarcinoma cells.[1]
-
Treatment: Cells were treated with 1 micromolar of ZK-304709.[1]
-
Protocol:
-
MCF7 cells are cultured to approximately 80% confluency.
-
Cells are incubated with either vehicle control or 1 µM ZK-304709 for a specified time (e.g., 24 hours).
-
Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).
-
A primary antibody for total Rb or a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry is used to quantify the reduction in pRb signal relative to the total Rb or loading control.
-
Miles Assay for Vascular Permeability
-
Objective: To assess the in vivo inhibition of VEGF-RTK signaling by measuring its effect on vascular permeability.[1]
-
Animal Model: Nude mice.[1]
-
Protocol:
-
Mice are treated orally with ZK-304709 or a vehicle control.
-
After a set period (e.g., 1-2 hours), mice are anesthetized.
-
Evans blue dye (e.g., 1% solution in saline) is injected intravenously. This dye binds to serum albumin and is used to visualize plasma extravasation.
-
Intradermal injections of a pro-angiogenic factor (e.g., VEGF) and a control substance (e.g., PBS) are administered at distinct sites on the dorsal skin.
-
After approximately 30 minutes, the mice are euthanized, and the dorsal skin is excised.
-
The amount of dye that has extravasated into the tissue at the injection sites is quantified. This can be done by measuring the diameter of the blue spots or by excising the skin sites, extracting the dye (e.g., with formamide), and measuring its absorbance with a spectrophotometer.
-
Inhibition is calculated by comparing the amount of dye extravasation in ZK-304709-treated mice to that in vehicle-treated mice.
-
Orthotopic Pancreatic Neuroendocrine Tumor (NET) Model
-
Objective: To evaluate the efficacy of ZK-304709 in a clinically relevant orthotopic tumor model.[3]
-
Cell Line: BON human pancreatic NET cells.[3]
-
Animal Model: NMRI (nu/nu) mice.[3]
-
Protocol:
-
BON cells are cultured and prepared for injection.
-
Mice are anesthetized, and a small abdominal incision is made to expose the pancreas.
-
A suspension of BON cells (e.g., 1-2 million cells in 50 µL of media) is injected directly into the pancreas.[3]
-
The incision is closed, and mice are monitored for tumor development.
-
Once tumors are established, mice are randomized into treatment (oral ZK-304709) and control (vehicle) groups.
-
Treatment is administered daily for a specified duration (e.g., 9 weeks).[3]
-
At the end of the study, mice are euthanized. The primary tumor is excised and weighed to determine growth inhibition.[3]
-
Tumor tissues are fixed in formalin and embedded in paraffin for further analysis, including immunohistochemistry to assess apoptosis (e.g., TUNEL staining) and microvessel density (e.g., CD31 staining).[3]
-
Clinical Development and Rationale for Discontinuation
ZK-304709 advanced into Phase I clinical trials in patients with advanced solid tumors.[1][4] However, these studies revealed significant limitations. While the drug was administered safely up to 360 mg, systemic exposure (blood concentrations) increased with doses only up to 90 mg daily and then plateaued.[4][7] This lack of dose-proportional exposure, combined with high inter-individual variability, meant that higher doses did not result in greater drug concentrations in the body.[4][5] This pharmacokinetic ceiling was attributed to limited aqueous solubility, leading to dose-limited absorption.[5] Because the blood concentrations achieved were considered unlikely to produce meaningful pharmacological or clinical activity based on preclinical models, the trials were stopped early, and the maximum tolerated dose (MTD) was not determined.[4][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile | BioWorld [bioworld.com]
- 7. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery) - PubMed [pubmed.ncbi.nlm.nih.gov]
(rac)-ZK-304709: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-ZK-304709 is a synthetically derived, multi-targeted tumor growth inhibitor that has been investigated for its potential in treating solid tumors. As a potent, orally available small molecule, it was designed to concurrently inhibit two critical pathways in cancer progression: cell cycle proliferation and tumor-induced angiogenesis. This dual mechanism of action, targeting both the tumor cells directly and their supportive vasculature, represented a promising strategy in oncology research. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the methodologies employed in its evaluation.
Mechanism of Action
This compound is a pyrimidine-based compound that functions as a nanomolar inhibitor of several key protein kinases implicated in cancer growth and angiogenesis.[1] Its primary targets include:
-
Cyclin-Dependent Kinases (CDKs): ZK-304709 inhibits CDK1, CDK2, CDK4, CDK7, and CDK9.[1][2] By targeting these kinases, the compound disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The compound is an inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, key receptors in the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2]
-
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): Inhibition of PDGFR-β further contributes to the anti-angiogenic effect by affecting pericyte function and vessel maturation.[1][2]
The multi-targeted nature of ZK-304709, acting on both cell cycle progression and angiogenesis, was shown to result in superior efficacy in preclinical models compared to standard chemotherapeutic agents.[1]
Preclinical Data
In Vitro Efficacy
| Target/Cell Line | IC50 (nM) | Notes |
| Enzymatic Assays | ||
| CDK9 | 5.0 | Data from a study on a derivative compound.[3] |
| Cell-Based Assays | ||
| HeLa (Cervical Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |
| A549 (Lung Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |
| HCT116 (Colon Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |
| MCF-7 (Breast Cancer) | Not explicitly stated | A derivative compound showed similar or greater efficacy.[3] |
| BON (Pancreatic NET) | Dose-dependent suppression | Specific IC50 not provided.[2] |
| QGP-1 (Pancreatic NET) | Dose-dependent suppression | Specific IC50 not provided.[2] |
In Vivo Efficacy
In vivo studies in xenograft models of human tumors demonstrated the anti-tumor activity of this compound. A notable study in an orthotopic mouse model of pancreatic neuroendocrine tumors (using BON cells) showed that treatment with ZK-304709 resulted in an 80% reduction in primary tumor growth.[2] This effect was attributed to the induction of apoptosis and inhibition of tumor-induced angiogenesis.[2] The compound also reduced tumor microvessel density in this model.[2] Furthermore, a derivative compound exhibited a 59.2% tumor growth inhibition in an HCT116 xenograft mouse model at a dose of 60 mg/kg.[3]
Clinical Data
Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid malignancies. However, the compound ultimately failed in these studies due to dose-limited absorption and high inter-patient variability.[4][5] This was attributed to its limited aqueous solubility and off-target activity against carbonic anhydrases.[4]
Pharmacokinetics
Systemic exposure to ZK-304709 was found to increase with daily oral doses up to 90 mg, after which the blood concentrations plateaued.[6] High inter-individual variability in exposure was observed at all dose levels.[6] Due to the lack of a further increase in exposure above 90 mg, the maximum tolerated dose (MTD) was not determined.[6]
| Parameter | Value | Notes |
| Dose Proportionality | Up to 90 mg/day | Systemic exposure plateaued at higher doses.[6] |
| Inter-individual Variability | High | Observed at all dose levels.[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition by this compound
Caption: Dual inhibitory mechanism of this compound on cell cycle and angiogenesis pathways.
General Experimental Workflow for In Vitro Evaluation
Caption: Workflow for determining the in vitro antiproliferative activity of this compound.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound in xenograft models.
Experimental Protocols
While specific, detailed protocols for experiments conducted with this compound are not publicly available, the following sections describe generalized methodologies that are standard in the field and would have likely been employed for its evaluation.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate human solid tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK9/Cyclin T1, VEGFR2), a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions with calipers once the tumors become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at various dose levels daily for a specified duration. The control group receives a vehicle.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a multi-targeted kinase inhibitor with potent preclinical activity against solid tumors through the dual inhibition of cell cycle progression and angiogenesis. While it showed promise in early-stage research, its clinical development was halted due to unfavorable pharmacokinetic properties. Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of multi-targeted kinase inhibitors and has informed the development of next-generation compounds with improved pharmacological profiles. The information presented in this technical guide serves as a comprehensive resource for researchers interested in the biology of CDK and VEGFR/PDGFR inhibition and the historical context of multi-targeted therapies in oncology.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pancreatic Neuroendocrine Tumor Models and the Multi-Targeted Inhibitor (rac)-ZK-304709
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic neuroendocrine tumors (PNETs) are a heterogeneous group of neoplasms originating from the islet cells of the pancreas. While often indolent, they can be aggressive and metastatic, posing significant therapeutic challenges. The development of effective therapies relies on preclinical models that accurately recapitulate the human disease. This guide provides a comprehensive overview of relevant PNET models and delves into the preclinical data and mechanisms of action of (rac)-ZK-304709, a multi-targeted tumor growth inhibitor.
This compound is a potent small molecule inhibitor targeting key pathways in cancer progression. It inhibits cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, which are crucial for cell cycle regulation. Additionally, it targets vascular endothelial growth factor receptors (VEGF-RTKs) 1-3 and the platelet-derived growth factor receptor-beta (PDGF-RTKβ), both pivotal in tumor-induced angiogenesis.[1] This dual action on both the tumor cells and their vascular supply makes it a compound of significant interest in PNET research.
Pancreatic Neuroendocrine Tumor Models
A variety of in vitro and in vivo models are utilized to study PNET biology and evaluate novel therapeutics.
In Vitro Models: Human PNET Cell Lines
Human PNET cell lines are fundamental tools for high-throughput screening and mechanistic studies. The most commonly used are BON-1 and QGP-1.[2]
-
BON-1: Derived from a lymph node metastasis of a human pancreatic carcinoid tumor.
-
QGP-1: Established from a human pancreatic somatostatinoma.[3]
These cell lines have been instrumental in studying the effects of this compound on PNET cell proliferation, survival, and cell cycle progression.[1]
In Vivo Models: Orthotopic Xenografts
To better mimic the tumor microenvironment and metastatic potential, orthotopic xenograft models are employed. The BON cell line has been successfully used to establish an orthotopic mouse model of pancreatic NET by injecting the cells directly into the pancreas of immunodeficient mice.[1] This model allows for the evaluation of therapeutic efficacy on primary tumor growth and metastatic spread in a more physiologically relevant context.
Preclinical Efficacy of this compound in PNET Models
Studies utilizing the aforementioned PNET models have demonstrated the anti-tumor activity of this compound. The following tables summarize the key findings.
In Vitro Efficacy Data
| Cell Line | Assay | Treatment | Endpoint | Result | Reference |
| BON, QGP-1 | Proliferation Assay | This compound | Cell Proliferation | Dose-dependent suppression | [1] |
| BON, QGP-1 | Colony Formation Assay | This compound | Colony Formation | Dose-dependent suppression | [1] |
| BON, QGP-1 | Cell Cycle Analysis | This compound | Cell Cycle Distribution | G2 cell cycle arrest | [1] |
| BON, QGP-1 | Apoptosis Assay | This compound | Apoptosis Induction | Apoptosis was induced | [1] |
| BON, QGP-1 | Western Blot | This compound | Protein Expression | Reduced expression of MCL1, survivin, and HIF-1α | [1] |
In Vivo Efficacy Data
| Model | Treatment | Endpoint | Result | Reference |
| Orthotopic BON Xenograft | This compound | Primary Tumor Growth | 80% reduction in primary tumor growth | [1] |
| Orthotopic BON Xenograft | This compound | Apoptosis (in vivo) | Induction of apoptosis | [1] |
| Orthotopic BON Xenograft | This compound | Microvessel Density | Reduction in tumor microvessel density | [1] |
Signaling Pathways and Mechanism of Action of this compound
This compound exerts its anti-tumor effects by simultaneously targeting critical signaling pathways involved in cell cycle progression and angiogenesis.
Inhibition of Cell Cycle Progression via CDK Inhibition
dot
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Inhibition of Angiogenesis via VEGFR and PDGFR Inhibition
dot
Caption: this compound inhibits VEGFR and PDGFR, leading to reduced tumor angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline the key experimental protocols used in the evaluation of this compound in PNET models.
Cell Proliferation Assay
-
Cell Seeding: BON-1 or QGP-1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Colony Formation Assay
-
Cell Seeding: A low density of BON-1 or QGP-1 cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: After 24 hours, cells are treated with this compound or vehicle control.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as >50 cells) in each well is counted.
Cell Cycle Analysis
-
Cell Culture and Treatment: BON-1 or QGP-1 cells are cultured and treated with this compound or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Orthotopic Tumor Model and In Vivo Efficacy Study
// Nodes Cell_Culture [label="BON-1 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Orthotopic Injection into\nPancreas of Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Oral Administration of\nthis compound or Vehicle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis:\n- Tumor Weight\n- Apoptosis (TUNEL)\n- Microvessel Density (CD31)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Injection [color="#202124"]; Injection -> Tumor_Growth [color="#202124"]; Tumor_Growth -> Treatment [color="#202124"]; Treatment -> Endpoint_Analysis [color="#202124"]; }
References
Methodological & Application
Application Notes and Protocols for (rac)-ZK-304709 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(rac)-ZK-304709 is a potent, orally available, multi-target inhibitor of several key protein kinases implicated in cancer progression. It functions as a nanomolar inhibitor of a range of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and the platelet-derived growth factor receptor beta (PDGFR-β).[1][2] This broad-spectrum activity allows this compound to concurrently target multiple oncogenic pathways, including cell cycle progression, angiogenesis, and tumor cell proliferation. In preclinical studies, this compound has demonstrated dose-dependent suppression of proliferation and colony formation in human neuroendocrine tumor (NET) cell lines, such as BON and QGP-1.[3] Its mechanism of action involves the induction of G2 cell cycle arrest and apoptosis.[3]
Quantitative Data
The inhibitory activity of Roniciclib (BAY 1000394), a close derivative of this compound, against a panel of cyclin-dependent kinases is summarized below.
| Target | IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D | 11 |
| CDK7/cyclin H | 25 |
| CDK9/cyclin T1 | 5 |
| Data presented is for Roniciclib (BAY 1000394) as a surrogate for this compound.[5][6] |
Signaling Pathways and Experimental Workflows
The multi-targeted nature of this compound allows it to interfere with several critical signaling pathways involved in tumorigenesis.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Note: Cell-Based Assays for Efficacy Determination of (rac)-ZK-304709
Audience: Researchers, scientists, and drug development professionals.
Introduction
(rac)-ZK-304709 is a potent, orally available, multi-target tumor growth inhibitor designed to concurrently disrupt key pathways involved in cancer progression.[1] Its efficacy stems from a dual mechanism of action: direct inhibition of cancer cell proliferation via cell cycle arrest and suppression of tumor-induced angiogenesis.[2][3] This application note provides a detailed overview of standardized cell-based assays to quantify the efficacy of this compound in vitro.
Mechanism of Action
This compound functions as a nanomolar inhibitor of several critical enzyme families:[1][2]
-
Cyclin-Dependent Kinases (CDKs): It targets CDK1, CDK2, CDK4, and CDK7, which are essential for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis.[1][3]
-
Receptor Tyrosine Kinases (RTKs): It inhibits Vascular Endothelial Growth Factor Receptors (VEGF-RTK1-3) and Platelet-Derived Growth Factor Receptor β (PDGF-RTKβ), key drivers of angiogenesis.[1][2]
This multi-targeted approach results in potent anti-proliferative and anti-angiogenic effects.[1] The following protocols are designed to measure these specific outcomes.
Data Presentation: Summary of Efficacy Metrics
The following tables should be used to summarize quantitative data obtained from the described assays.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (nM) after 72h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| HUVEC | Endothelial Cells | Enter Value |
| BON | Pancreatic NET | Enter Value |
| QGP-1 | Pancreatic NET | Enter Value |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Conc.) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| MCF-7 | Vehicle (DMSO) | Enter Value | Enter Value | Enter Value |
| ZK-304709 (1 µM) | Enter Value | Enter Value | Enter Value | |
| BON | Vehicle (DMSO) | Enter Value | Enter Value | Enter Value |
| | ZK-304709 (1 µM) | Enter Value | Enter Value | Enter Value |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (Conc.) | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| MCF-7 | Vehicle (DMSO) | Enter Value | Enter Value |
| ZK-304709 (1 µM) | Enter Value | Enter Value | |
| BON | Vehicle (DMSO) | Enter Value | Enter Value |
| | ZK-304709 (1 µM) | Enter Value | Enter Value |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed tumor cells (e.g., MCF-7, BON) in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation (300 x g, 5 min).
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phospho-Rb Inhibition
This assay confirms the on-target effect of this compound by measuring the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK4/6.[1]
Protocol:
-
Protein Extraction: Treat cells (e.g., MCF-7) with 1 µM this compound or vehicle for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811) and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-Rb signal to total Rb and the loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (rac)-ZK-304709 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-ZK-304709 is a potent, orally available multi-target tumor growth inhibitor. Its mechanism of action involves the dual inhibition of key cellular processes implicated in cancer progression: cell cycle progression and tumor-induced angiogenesis.[1][2][3] this compound targets cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, which are crucial for cell cycle regulation. Additionally, it inhibits vascular endothelial growth factor receptor-type kinases (VEGF-RTKs) 1-3 and platelet-derived growth factor receptor-type kinase beta (PDGF-RTKβ), key mediators of angiogenesis.[1][2][3] This multi-targeted approach makes this compound a compound of interest for the treatment of various solid tumors.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of cancer, with detailed protocols for xenograft studies and methods for assessing its therapeutic efficacy.
Data Presentation
Table 1: Efficacy of this compound in Orthotopic Pancreatic Neuroendocrine Tumor (BON) Xenograft Model
| Treatment Group | Primary Tumor Growth Inhibition | Incidence of Liver Metastases | Reference |
| This compound | 80% reduction | 30% | [1][2] |
| Control | - | 70% | [2] |
| Lanreotide | No inhibition | Not reported | [1] |
| 5-Fluorouracil + Streptozotocin | No inhibition | Not reported | [1] |
Table 2: Efficacy of this compound in Orthotopic Pancreatic (MIA PaCa-2) Xenograft Model
| Treatment Group | Primary Tumor Weight Reduction | Mice without Visible Metastases | Reference |
| This compound | >80% | 100% (below detection) | [2] |
| Gemcitabine (intraperitoneal) | 20% | 60% | [2] |
Table 3: Efficacy of this compound in Subcutaneous Pancreatic (MIA PaCa-2) Xenograft Model
| Treatment Group | Primary Tumor Weight Reduction | Reference |
| This compound | >80% | [2] |
| Gemcitabine (intraperitoneal) | 42% | [2] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic tumor model using human pancreatic cancer cell lines.
Materials:
-
Human pancreatic cancer cells (e.g., BON or MIA PaCa-2)
-
Immunocompromised mice (e.g., NMRI(nu/nu) or nude mice)
-
Cell culture medium and supplements
-
Matrigel
-
Anesthetics (e.g., ketamine/xylazine mixture)
-
Surgical instruments
-
This compound (for oral administration)
Procedure:
-
Cell Preparation: Culture human pancreatic cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^5 cells in 20-25 µL.
-
Animal Anesthesia and Surgery:
-
Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine solution.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
-
Orthotopic Injection:
-
Gently exteriorize the pancreas.
-
Inject the cell suspension into the pancreatic parenchyma. The Matrigel will help to prevent leakage of the cell suspension.
-
-
Closure and Recovery:
-
Carefully return the pancreas to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Monitor the animal during recovery.
-
-
Treatment with this compound:
-
Allow tumors to establish for a designated period (e.g., 1-2 weeks).
-
Administer this compound orally on a daily basis. The exact dosage and treatment duration should be determined based on preliminary studies.
-
The control group should receive a vehicle control.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth over time using imaging techniques or by measuring tumor volume at the study endpoint.
-
At the end of the study, euthanize the animals and collect the primary tumor and any metastatic tissues for further analysis (e.g., weight, histology, immunohistochemistry).
-
Protocol 2: Assessment of in vivo Anti-Angiogenic Activity (Miles Assay)
This protocol, also known as the Evans blue dye extravasation assay, measures vascular permeability, which can be an indicator of VEGF-RTK inhibition.
Materials:
-
Evans blue dye solution (e.g., 0.5-2% w/v in saline)
-
Formamide
-
Spectrophotometer
-
Anesthetics
-
Surgical instruments
Procedure:
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle control as described in Protocol 1.
-
Dye Injection:
-
Anesthetize the mouse.
-
Inject the Evans blue dye solution intravenously (e.g., via the tail vein).
-
-
Dye Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Tissue Collection:
-
Euthanize the animal and perfuse with saline to remove intravascular dye.
-
Dissect the tumor tissue and weigh it.
-
-
Dye Extraction:
-
Incubate the tumor tissue in formamide at 55-60°C for 24-48 hours to extract the extravasated dye.
-
-
Quantification:
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at approximately 620 nm.
-
Quantify the amount of Evans blue dye per milligram of tissue using a standard curve. A reduction in dye extravasation in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.
-
Protocol 3: Assessment of Tumor Microvessel Density
This protocol is used to quantify the extent of angiogenesis within the tumor tissue.
Materials:
-
Tumor tissue sections (paraffin-embedded or frozen)
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody conjugated to an enzyme or fluorophore
-
Detection reagents (e.g., DAB for chromogenic detection or fluorescent mounting medium)
-
Microscope
Procedure:
-
Immunohistochemistry/Immunofluorescence:
-
Prepare tumor tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the signal using a chromogenic substrate or visualize fluorescence.
-
-
Image Acquisition:
-
Acquire images of the stained tumor sections using a microscope.
-
Identify "hot spots" of high microvessel density.
-
-
Quantification:
-
Count the number of stained microvessels in multiple high-power fields.
-
Alternatively, use image analysis software to quantify the stained area as a percentage of the total tumor area.
-
A decrease in microvessel density in the this compound-treated group is indicative of an anti-angiogenic effect.[1]
-
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. The use of orthotopic xenograft models offers a clinically relevant system to study both primary tumor growth and metastasis. The accompanying protocols for assessing anti-angiogenic activity and microvessel density allow for a comprehensive understanding of the in vivo mechanisms of action of this multi-targeted inhibitor. These methodologies are essential for advancing our knowledge of this compound and guiding its further development as a potential cancer therapeutic.
References
Application Notes and Protocols for (rac)-ZK-304709 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of (rac)-ZK-304709, with a focus on its potential activity as a phosphodiesterase 4 (PDE4) inhibitor. While publicly available literature primarily characterizes the related compound ZK-304709 as a multi-kinase inhibitor, these protocols are designed to enable the investigation of its effects on the PDE4 signaling pathway.
Recommended Cell Lines for this compound Studies
The selection of an appropriate cell line is critical for elucidating the mechanism of action of this compound as a potential PDE4 inhibitor. The following cell lines are recommended based on their documented use in PDE4 inhibitor research and their expression of components of the cAMP/PKA signaling pathway.
| Cell Line | Type | Rationale for Selection | Key Characteristics |
| HEK293 | Human Embryonic Kidney | Commonly used for studying signal transduction pathways due to their robust growth and high transfection efficiency. They endogenously express multiple PDE4 isoforms.[1] | Easy to culture and transfect; well-characterized signaling responses. |
| U937 | Human Monocytic | A well-established model for studying inflammation, a key area for PDE4 inhibitor therapeutics. These cells express high levels of PDE4. | Suspension cell line; relevant for immunology and inflammation studies. |
| MCF-7 | Human Breast Adenocarcinoma | A widely used cancer cell line that has been shown to be responsive to PDE4 inhibitors, allowing for the study of anti-proliferative effects.[2] | Adherent cell line; model for hormone-responsive breast cancer. |
| MDA-MB-231 | Human Breast Adenocarcinoma | A model for triple-negative breast cancer, providing a complementary system to MCF-7 for studying the anti-cancer effects of PDE4 inhibition.[2] | Adherent and invasive cell line; model for aggressive breast cancer. |
| BON | Human Pancreatic Neuroendocrine Tumor | This cell line was used in studies with the multi-kinase inhibitor ZK-304709, making it a relevant choice for direct comparison and investigation of potential PDE4-mediated effects.[3] | Adherent cell line; relevant for neuroendocrine tumor studies. |
| QGP-1 | Human Pancreatic Neuroendocrine Tumor | Also used in studies with ZK-304709, this cell line can provide complementary data to that obtained from BON cells.[3] | Adherent cell line; another relevant model for neuroendocrine tumors. |
Signaling Pathway and Experimental Workflow
The primary mechanism of PDE4 inhibitors is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. The following diagrams illustrate this pathway and a general workflow for evaluating this compound.
Figure 1: Simplified cAMP/PKA signaling pathway showing the inhibitory point of this compound on PDE4.
References
- 1. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of CDK Inhibition by (rac)-ZK-304709
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-ZK-304709 is a multi-targeted tumor growth inhibitor that has been shown to suppress cancer cell proliferation by targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK7, and CDK9. This broad-spectrum inhibition disrupts the cell cycle and transcriptional machinery, leading to cell cycle arrest and apoptosis in cancer cells. Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins involved in these pathways. These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy and mechanism of action of this compound.
Data Presentation
The inhibitory activity of this compound and its successor compound, Roniciclib (BAY 1000394), which shares the same CDK targets, is summarized below. Roniciclib's IC50 values provide a strong indication of the potency of this class of inhibitors.
| Target | Roniciclib (BAY 1000394) IC50 (nM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 11 |
| CDK7/cyclin H | 25 |
| CDK9/cyclin T1 | 5 |
Signaling Pathways
The inhibition of multiple CDKs by this compound initiates a cascade of events that culminate in cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected.
Caption: G2/M Cell Cycle Arrest Pathway induced by this compound.
Caption: Apoptosis Induction Pathway via CDK9 Inhibition.
Experimental Protocols
Western Blot Protocol for Analyzing CDK Inhibition by this compound
This protocol details the steps for treating cancer cells with this compound and analyzing the expression and phosphorylation of key cell cycle and apoptosis-related proteins.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., pancreatic, breast, or lung cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold 1X PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto an appropriate percentage SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested primary antibodies and typical dilutions are listed in the table below.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
Table of Suggested Primary Antibodies:
| Target Protein | Function | Expected Change with this compound |
| p-Rb (Ser807/811) | Cell cycle progression | Decrease |
| Cyclin A2 | G2/M progression | Decrease |
| Cyclin B1 | G2/M progression | Decrease |
| CDK1 | G2/M progression | No change in total, decreased activity |
| Cleaved Caspase-3 | Apoptosis execution | Increase |
| Cleaved PARP | Apoptosis marker | Increase |
| MCL1 | Anti-apoptotic | Decrease |
| Survivin | Anti-apoptotic | Decrease |
| HIF-1α | Transcription factor | Decrease |
| β-actin or GAPDH | Loading control | No change |
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing the effects of this compound.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for Anti-angiogenesis Assays Using (rac)-ZK-304709
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-ZK-304709 is a potent, orally available multi-target tumor growth inhibitor. Its mechanism of action includes the inhibition of key drivers of tumor progression: cell cycle progression and tumor-induced angiogenesis. The anti-angiogenic properties of this compound are attributed to its inhibitory activity against Vascular Endothelial Growth Factor Receptor Tyrosine Kinases (VEGF-RTKs 1-3) and Platelet-Derived Growth Factor Receptor β Tyrosine Kinase (PDGF-RTKβ).[1][2] This document provides detailed application notes and protocols for assessing the anti-angiogenic efficacy of this compound using a suite of in vitro and in vivo assays.
Data Presentation
The anti-angiogenic and anti-proliferative activities of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-Proliferative Activity of this compound on Human Neuroendocrine Tumor (NET) Cells
| Cell Line | IC50 (nmol/L) |
| BON | 100 - 200 |
| QGP-1 | 200 - 500 |
Data from Wengner et al., 2008. The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50%.
Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic NET Mouse Model (BON cells)
| Treatment Group | Primary Tumor Growth Inhibition | Change in Microvessel Density |
| This compound | 80% reduction | Significantly reduced |
| Control | - | - |
Data from Wengner et al., 2008. Tumor growth inhibition was observed following oral administration of this compound. The reduction in tumor growth was associated with a decrease in microvessel density, indicating an anti-angiogenic effect in vivo.
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects by concurrently inhibiting the VEGF and PDGF signaling pathways, which are critical for endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells.
Caption: VEGF Signaling Pathway Inhibition by this compound.
Caption: PDGF Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key anti-angiogenesis assays are provided below.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, a fundamental process in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well microplates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Protocol:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS.
-
Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in EGM-2 with a reduced serum concentration (e.g., 2% FBS).
-
Replace the culture medium with the prepared drug dilutions. Include vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
-
-
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified gel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
For visualization, stain the cells with Calcein AM.
-
Capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Assay
1. Tumor Xenograft Model and Microvessel Density Analysis
This in vivo model evaluates the effect of this compound on tumor growth and the associated vasculature in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells (e.g., BON neuroendocrine tumor cells)
-
This compound formulation for oral administration
-
Calipers
-
Tissue fixation and processing reagents
-
Anti-CD31 antibody (for endothelial cell staining)
-
Immunohistochemistry reagents
-
Microscope with image analysis software
-
-
Protocol:
-
Subcutaneously or orthotopically implant human tumor cells into nude mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound orally to the treatment group daily at a predetermined dose. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemistry on tumor sections using an anti-CD31 antibody to stain blood vessels.
-
Capture images of the stained sections and quantify microvessel density (MVD) by counting the number of stained vessels per unit area in several "hot spots" (areas with the highest vascularization).
-
Experimental Workflow
Caption: Workflow for assessing the anti-angiogenic effects of this compound.
References
Application Notes and Protocols for Measuring Apoptosis Induced by (rac)-ZK-304709
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis induced by (rac)-ZK-304709, a multi-target tumor growth inhibitor. This document includes an overview of the compound's mechanism of action, detailed protocols for key apoptosis assays, and templates for data presentation.
Application Notes
This compound is a potent small molecule inhibitor that targets multiple cellular pathways involved in cancer cell proliferation and survival. Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1] By targeting CDKs such as CDK1, CDK2, and CDK4, ZK-304709 disrupts cell cycle progression, leading to cell cycle arrest, primarily at the G2/M phase. This disruption of the cell cycle is a potent trigger for the intrinsic apoptotic pathway.
The induction of apoptosis by ZK-304709 is a key indicator of its anti-cancer efficacy. Therefore, accurate and quantitative measurement of apoptosis is crucial for evaluating the compound's potency, determining optimal dosing, and understanding its molecular effects in preclinical studies. Several well-established methods can be employed to detect and quantify the various stages of apoptosis, from early membrane changes to late-stage DNA fragmentation.
Key Apoptosis Detection Methods:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, and differentiates between viable, apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.
The selection of the appropriate assay or combination of assays will depend on the specific research question, the cell type being studied, and the desired endpoint measurement.
Data Presentation
Quantitative analysis of apoptosis is essential for comparing the effects of different concentrations of this compound and for determining its IC50 for apoptosis induction. The following tables are provided as templates for summarizing experimental data.
Table 1: Dose-Dependent Induction of Apoptosis by this compound using Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | Percentage of TUNEL-Positive Cells |
| Vehicle Control | 0 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| Positive Control (e.g., DNase I) | - |
Table 3: Caspase-3 Activity in Response to this compound Treatment
| Treatment Group | Concentration (µM) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| Positive Control (e.g., Staurosporine) | - |
Experimental Protocols
The following are detailed protocols for the three key assays for measuring apoptosis induced by this compound.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired time period.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Include the culture medium to collect any detached apoptotic cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (should be a small population in apoptosis studies)
-
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for the detection of DNA fragmentation in apoptotic cells by labeling the 3'-hydroxyl ends of DNA breaks.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Preparation:
-
Grow cells on glass coverslips and treat with this compound.
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the labeled nucleotide solution).
-
Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
As a positive control, treat a separate coverslip with DNase I to induce DNA strand breaks before the labeling step.
-
As a negative control, incubate a coverslip with the label solution without the TdT enzyme.
-
-
Staining and Imaging:
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the chosen label, co-localized with the nuclear counterstain.
-
Protocol 3: Caspase-3 Colorimetric or Fluorometric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate, e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound and collect both adherent and floating cells.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in the provided chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase Assay:
-
Prepare the reaction mixture according to the kit's protocol, typically by adding DTT to the reaction buffer.
-
In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).
-
Add the reaction buffer to each well.
-
Add the caspase-3 substrate (DEVD-pNA or DEVD-AFC) to each well to start the reaction.
-
Include a blank control (lysis buffer without lysate) and a negative control (lysate from untreated cells).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the relative caspase-3 activity by normalizing the readings to the protein concentration and comparing the values of the treated samples to the untreated control. Express the results as fold-change in caspase activity.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for measuring apoptosis.
Caption: Principles of key apoptosis detection assays.
References
Application Notes and Protocols: Pharmacokinetic Analysis of (rac)-ZK-304709 in Mice
These application notes provide a detailed framework for conducting a pharmacokinetic analysis of the racemic mixture of ZK-304709 in a murine model. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
ZK-304709 is a multi-target tumor growth inhibitor that functions by inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor tyrosine kinases (VEGF-RTKs).[1][2] It is a pyrimidine-based nanomolar inhibitor of CDKs 1, 2, 4, and 7, as well as VEGF-RTKs 1-3 and PDGF-RTKβ.[1] This dual action on both cell cycle progression and angiogenesis makes it a compound of interest in oncology research.[1][2] While preclinical studies have demonstrated its efficacy in inhibiting tumor growth in mouse xenograft models, detailed public data on its pharmacokinetic profile in mice is limited.[1][3] Notably, ZK-304709 experienced challenges in Phase I human trials due to dose-limited absorption and high inter-patient variability.[4][5]
This document outlines a generalized protocol for a pharmacokinetic study of (rac)-ZK-304709 in mice, based on standard methodologies in the field.
Quantitative Data Summary
A comprehensive search of publicly available literature did not yield specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in mice. Therefore, the following table is presented as a template for researchers to populate with their own experimental data.
| Pharmacokinetic Parameter | Route of Administration: Oral (PO) | Route of Administration: Intravenous (IV) |
| Dose (mg/kg) | e.g., 50 | e.g., 10 |
| Cmax (ng/mL) | Experimental Data | Experimental Data |
| Tmax (h) | Experimental Data | Experimental Data |
| AUC0-t (ng·h/mL) | Experimental Data | Experimental Data |
| AUC0-inf (ng·h/mL) | Experimental Data | Experimental Data |
| t1/2 (h) | Experimental Data | Experimental Data |
| CL/F (mL/h/kg) | Experimental Data | N/A |
| Vd/F (L/kg) | Experimental Data | N/A |
| Bioavailability (F%) | Calculated from IV and PO data | N/A |
Experimental Protocols
The following protocols describe the key experiments required for a comprehensive pharmacokinetic analysis of this compound in mice.
Animal Model and Husbandry
-
Species/Strain: Nude mice (e.g., NMRI nu/nu or similar) are a suitable choice, as they are often used in xenograft models for oncology studies.[1][3]
-
Age and Weight: Use mice aged 6-8 weeks with a body weight range of 20-25 g.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
Dosing and Sample Collection
-
Formulation: Prepare ZK-304709 in a suitable vehicle for both oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent like DMSO, followed by dilution) administration. The final concentration should be adjusted to deliver the desired dose in a reasonable volume (e.g., 10 mL/kg for oral, 5 mL/kg for intravenous).
-
Dose Groups:
-
Oral (PO) Group: Administer a single dose of this compound via oral gavage.
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.
-
Vehicle Control Group: Administer the vehicle alone for both routes.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Use a sparse sampling or serial bleeding technique to minimize the number of animals required.
-
Collect blood from the saphenous vein or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method for Quantification of ZK-304709 in Plasma
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions of ZK-304709 and the internal standard.
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to Calculate:
-
Cmax and Tmax: Determined directly from the observed data.
-
AUC0-t: Calculated using the linear trapezoidal rule.
-
AUC0-inf: Extrapolated to infinity.
-
t1/2: Elimination half-life.
-
CL/F and Vd/F: Apparent total clearance and volume of distribution for the oral dose.
-
CL and Vd: Total clearance and volume of distribution for the intravenous dose.
-
Bioavailability (F%): Calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
Visualizations
Signaling Pathway of ZK-304709
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for mouse pharmacokinetic study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (rac)-ZK-304709 in Orthotopic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-ZK-304709 is a multi-target tumor growth inhibitor with a mechanism of action that involves the inhibition of key signaling pathways crucial for cancer cell proliferation and tumor angiogenesis. It is a potent, orally available, pyrimidine-based nanomolar inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 4, and 7, as well as vascular endothelial growth factor receptors (VEGF-RTKs) 1-3 and platelet-derived growth factor receptor β (PDGF-RTKβ)[1]. This multi-targeted approach, simultaneously attacking the cell cycle progression of tumor cells and the tumor's blood supply, has shown significant efficacy in preclinical cancer models, particularly in orthotopic settings that mimic the tumor's natural microenvironment[1][2].
Orthotopic tumor models, where cancer cells are implanted into their organ of origin, provide a more clinically relevant system for evaluating anti-cancer therapeutics compared to traditional subcutaneous models[3][4]. These models better replicate the organ-specific tumor microenvironment, including vasculature, immune cell interactions, and stromal components, which are critical for tumor growth, metastasis, and response to therapy[3][4].
This document provides detailed application notes and protocols for the evaluation of this compound in orthotopic tumor models, with a focus on pancreatic cancer models where its efficacy has been demonstrated[5].
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the simultaneous inhibition of three critical signaling pathways involved in cancer progression:
-
Cyclin-Dependent Kinase (CDK) Pathway: By inhibiting CDKs 1, 2, 4, and 7, this compound disrupts the cell cycle machinery, leading to cell cycle arrest, primarily at the G2 phase, and subsequent apoptosis[1][5]. This direct action on tumor cells prevents their uncontrolled proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Inhibition of VEGF-RTKs 1-3 blocks the signaling cascade initiated by VEGF, a key driver of tumor angiogenesis. This leads to a reduction in tumor-induced neovascularization, thereby limiting the tumor's access to essential nutrients and oxygen[1][5].
-
Platelet-Derived Growth Factor Receptor (PDGFR) Pathway: Targeting PDGF-RTKβ further contributes to the anti-angiogenic effect by affecting pericyte-endothelial cell interactions and can also have a direct impact on tumor cell proliferation in some cancer types[1].
The concerted inhibition of these pathways results in a potent anti-tumor effect, characterized by the induction of apoptosis in cancer cells and the suppression of tumor-induced angiogenesis[5].
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in an orthotopic pancreatic neuroendocrine tumor model using BON human tumor cells in NMRI(nu/nu) mice.
Table 1: In Vivo Efficacy of this compound in Orthotopic Pancreatic Tumor Model
| Cell Line | Mouse Strain | Treatment Group | Primary Tumor Growth Inhibition | Reference |
| BON | NMRI(nu/nu) | This compound | 80% reduction | [5] |
Table 2: Cellular Effects of this compound in Orthotopic Pancreatic Tumors
| Effect | Observation | Reference |
| Cell Cycle | G2 phase arrest | [5] |
| Apoptosis | Induction of apoptosis | [5] |
| Angiogenesis | Reduced microvessel density | [5] |
Note: Specific dosage, treatment schedule, and detailed quantitative data (e.g., mean tumor volumes ± SEM, percentage of apoptotic cells, microvessel density counts) from the primary study were not available in the provided search results.
Experimental Protocols
This section provides a detailed, generalized protocol for evaluating this compound in an orthotopic pancreatic cancer model. This protocol is based on established methodologies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Establishment of an Orthotopic Pancreatic Tumor Model
Objective: To establish a primary tumor in the pancreas of an immunodeficient mouse.
Materials:
-
Human pancreatic cancer cell line (e.g., BON)
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NMRI(nu/nu) or athymic nude mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (sterile)
-
Sutures or surgical staples
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
On the day of injection, harvest cells using trypsin and wash with PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL. Keep on ice.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the left upper abdominal quadrant.
-
-
Surgical Procedure:
-
Make a small incision (1-1.5 cm) in the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 20-50 µL of the cell suspension into the pancreatic tail. A small bubble should form at the injection site.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical staples.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for signs of distress and tumor growth.
-
Protocol 2: Evaluation of this compound Efficacy
Objective: To assess the anti-tumor activity of this compound in the established orthotopic model.
Materials:
-
Mice with established orthotopic pancreatic tumors
-
This compound
-
Vehicle control (e.g., appropriate solvent for ZK-304709)
-
Calipers or imaging system for tumor measurement (e.g., ultrasound, bioluminescence)
Procedure:
-
Tumor Establishment and Grouping:
-
Once tumors are established and reach a palpable size or a predetermined size by imaging, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle to the control group following the same schedule.
-
Note: The specific effective dose of this compound in the orthotopic pancreatic cancer model was not detailed in the provided search results. Dose-finding studies may be necessary.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume at regular intervals (e.g., twice weekly) using calipers (if palpable) or a suitable imaging modality.
-
Monitor body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Collect tumors and other relevant organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 3: Analysis of Apoptosis and Angiogenesis
Objective: To quantify the effects of this compound on apoptosis and angiogenesis in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antibodies for immunohistochemistry (IHC):
-
Anti-cleaved caspase-3 (for apoptosis)
-
Anti-CD31 (for microvessel density)
-
-
TUNEL assay kit
-
Microscope and imaging software
Procedure:
-
Immunohistochemistry for Apoptosis (Cleaved Caspase-3):
-
Perform IHC for cleaved caspase-3 on tumor sections according to standard protocols.
-
Quantify the percentage of apoptotic cells by counting positively stained cells in multiple high-power fields.
-
-
TUNEL Assay for Apoptosis:
-
Perform TUNEL staining on tumor sections to detect DNA fragmentation in apoptotic cells.
-
Quantify the apoptotic index as the percentage of TUNEL-positive cells.
-
-
Immunohistochemistry for Angiogenesis (CD31):
-
Perform IHC for the endothelial cell marker CD31 on tumor sections.
-
Quantify microvessel density by counting the number of CD31-positive vessels in areas of high vascularization ("hot spots") under high magnification.
-
Conclusion
This compound is a promising multi-targeted anti-cancer agent with demonstrated efficacy in preclinical orthotopic tumor models. The provided application notes and protocols offer a framework for researchers to further evaluate the therapeutic potential of this compound in clinically relevant settings. The use of orthotopic models is crucial for obtaining data that can more accurately predict clinical outcomes. Further studies are warranted to establish optimal dosing and to explore the efficacy of this compound in a broader range of orthotopic cancer models.
References
- 1. aboutthathealth.com [aboutthathealth.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthotopic Injection of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Compound Solubility for In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with poorly soluble compounds, using the fictional compound (rac)-ZK-304709 as an example. The principles and protocols described are broadly applicable to other hydrophobic molecules in preclinical development.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility for an in vivo study?
A1: The initial approach involves a systematic screening of pharmaceutically acceptable vehicles. This typically starts with simple aqueous systems and progressively moves to more complex co-solvent systems, surfactants, and cyclodextrins. It is crucial to assess the compound's stability and the vehicle's tolerability in the chosen animal model.
Q2: What are common co-solvents and excipients used for formulating poorly soluble compounds for in vivo research?
A2: A range of excipients can be used to formulate poorly soluble compounds. The choice depends on the route of administration, the required dose, and the compound's physicochemical properties. A summary of common options is provided in the table below.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Examples | Common Routes of Administration | Key Considerations |
| Co-solvents | DMSO, Ethanol, PEG 300, PEG 400, Propylene Glycol | Oral (PO), Intravenous (IV), Intraperitoneal (IP) | Potential for toxicity at high concentrations. Should be diluted with aqueous solutions. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | PO, IV | Can improve solubility and stability but may cause hypersensitivity reactions (e.g., Cremophor® EL). |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, IP, Subcutaneous (SC) | Form inclusion complexes to enhance solubility. Generally well-tolerated. |
| Oils | Corn oil, Sesame oil, Cottonseed oil | PO, SC, Intramuscular (IM) | Suitable for highly lipophilic compounds. Not suitable for IV administration. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Citrate Buffer | All routes | Used to control pH and can improve the solubility of ionizable compounds. |
Q3: How do I choose the appropriate vehicle for my study?
A3: The selection of a suitable vehicle should be guided by a tiered screening approach. The following workflow outlines the key decision points in this process.
Caption: Workflow for selecting an in vivo vehicle.
Troubleshooting Guide
Problem: The compound precipitates out of solution after preparation or upon dilution.
| Potential Cause | Troubleshooting Steps |
| Supersaturation | The initial concentration exceeds the equilibrium solubility in the final vehicle. Prepare the formulation by adding the components in a different order, for instance, by dissolving the compound in the organic co-solvent first before adding the aqueous component slowly while vortexing. |
| pH Shift | The pH of the final solution is one at which the compound is less soluble. Measure the pH of the final formulation and adjust if necessary using a suitable buffer system. |
| Temperature Effects | The compound was dissolved at a higher temperature and is precipitating at room temperature. Gently warm the solution before administration. Ensure the compound remains in solution at the temperature of administration. |
Problem: The prepared formulation is too viscous for injection.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Polymers | High percentages of excipients like PEG 400 or Cremophor® EL can significantly increase viscosity. Try to reduce the concentration of the viscous component or switch to a less viscous alternative (e.g., PEG 300 instead of PEG 400). |
| Low Temperature | Viscosity of many vehicles increases at lower temperatures. Warm the formulation to room temperature or 37°C before administration. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (e.g., for Intraperitoneal Injection)
This protocol describes the preparation of a common vehicle consisting of DMSO, PEG 400, and saline.
-
Weigh the required amount of this compound into a sterile, conical tube.
-
Add the required volume of DMSO to dissolve the compound. Vortex or sonicate until the solution is clear.
-
Add the required volume of PEG 400 and vortex to mix thoroughly.
-
Slowly add the sterile saline to the mixture while continuously vortexing. This step is critical to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Table 2: Example Co-solvent Vehicle Compositions
| Vehicle Composition (v/v/v) | DMSO (%) | PEG 400 (%) | Saline (%) |
| Vehicle A | 10 | 40 | 50 |
| Vehicle B | 5 | 30 | 65 |
| Vehicle C | 10 | 0 | 90 |
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (e.g., for Intravenous Injection)
This protocol is suitable for increasing the aqueous solubility of compounds that can form inclusion complexes with cyclodextrins.
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline (e.g., 20% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours or overnight to facilitate complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution is ready for administration.
Application Example: this compound as a Kinase Inhibitor
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a signaling pathway relevant to a disease model, the successful delivery of this compound is critical to studying its in vivo efficacy.
Caption: Inhibition of the Kinase X signaling pathway.
Technical Support Center: Overcoming (rac)-ZK-304709 Limited Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-ZK-304709. The information provided addresses common challenges related to its limited oral bioavailability and offers potential formulation strategies to enhance its in vivo performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, multi-targeted tumor growth inhibitor. It functions by inhibiting the activity of several key enzymes involved in cancer cell proliferation and angiogenesis, including cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and platelet-derived growth factor receptor beta (PDGFR-β).[1][2] By targeting these pathways, ZK-304709 can induce cell cycle arrest and apoptosis in tumor cells and inhibit the formation of new blood vessels that supply nutrients to the tumor.
Q2: Why was the clinical development of this compound halted?
The clinical development of this compound was discontinued during Phase I trials due to its poor pharmacokinetic profile. Specifically, it exhibited dose-limited absorption and high inter-patient variability, which are characteristic of compounds with low oral bioavailability.[3] These issues were largely attributed to its limited aqueous solubility.[3]
Q3: What are the primary challenges when working with this compound in preclinical models?
The main challenge is achieving consistent and adequate systemic exposure after oral administration. The low and variable absorption can lead to unreliable and difficult-to-interpret results in efficacy and toxicology studies. This necessitates the use of formulation strategies to improve its dissolution and absorption.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro- or nanoscale can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract and facilitate its absorption through lymphatic pathways.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low aqueous solubility. | Implement a bioavailability-enhancing formulation strategy such as a nanosuspension, solid dispersion, or a self-emulsifying drug delivery system (SEDDS). |
| Lack of dose-proportionality in pharmacokinetic studies. | Saturation of dissolution or absorption mechanisms at higher doses. | Consider formulating the compound in a system that improves and maintains its solubility in the gastrointestinal fluid, such as a lipid-based formulation. |
| Low in vivo efficacy despite potent in vitro activity. | Insufficient systemic exposure to reach therapeutic concentrations at the target site. | Develop and screen various formulations (nanosuspension, solid dispersion, etc.) in a small pilot pharmacokinetic study to identify a formulation that provides adequate exposure. |
| Precipitation of the compound in aqueous media for in vitro assays. | Low intrinsic aqueous solubility. | Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and does not affect the experimental outcome. |
Data Presentation: Formulation Strategies for Poorly Soluble Kinase Inhibitors
The following table summarizes common formulation strategies and their potential impact on the pharmacokinetic parameters of poorly soluble kinase inhibitors, providing a conceptual framework for reformulating this compound.
| Formulation Strategy | Principle | Potential Advantages | Example Pharmacokinetic Improvement (Illustrative) |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing surface area for dissolution. | - Improved dissolution velocity- Higher saturation solubility- Suitable for oral and parenteral administration | For Dasatinib, a supersaturable self-nanoemulsifying drug delivery system (su-SNEDDS) resulted in a ~2.7-fold higher area under the curve (AUC) compared to a drug suspension.[4] |
| Amorphous Solid Dispersion | Molecular dispersion of the drug in a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. | - Significantly increased aqueous solubility and dissolution rate- Potential for supersaturation | For a pyrazolo[3,4-d]pyrimidine kinase inhibitor, a polymer-based dispersion enhanced water solubility, enabling further in vivo studies. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilization of the drug in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids. | - Enhanced drug solubilization in the gut- Potential for lymphatic absorption, bypassing first-pass metabolism- Protects the drug from degradation | The addition of a CYP3A inhibitor (itraconazole) with ibrutinib, a kinase inhibitor, led to a 10-fold increase in exposure.[5] |
Experimental Protocols
Preparation of a this compound Nanosuspension by Wet Milling
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the selected stabilizer in purified water.
-
Add the milling media to the pre-suspension in a milling chamber. The volume of the milling media should be optimized (typically 50-70% of the chamber volume).
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a predetermined time (e.g., 1-4 hours). The milling time and speed will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution during milling using a technique like laser diffraction or dynamic light scattering.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent. The drug-to-polymer ratio should be systematically varied to find the optimal composition.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution rate.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for overcoming limited bioavailability.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (rac)-ZK-304709 Dose-Response Curve Troubleshooting
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for generating reliable dose-response curves for the multi-target inhibitor, (rac)-ZK-304709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-target tumor growth inhibitor. It is known to be a potent inhibitor of several key proteins involved in cell cycle progression and angiogenesis. Its primary targets include Cyclin-Dependent Kinases (CDKs) 1, 2, 4, 7, and 9, Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3, and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).[1][2] This multi-targeted nature means it can simultaneously impact tumor cell proliferation and the formation of new blood vessels that supply the tumor.[1]
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?
This is a known issue with related aminopyrimidine compounds. The predecessor to a similar compound, ZK 304709, exhibited limited aqueous solubility which led to challenges in clinical trials, including dose-limited absorption and high inter-patient variability.[3]
-
Troubleshooting Steps:
-
Initial Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Warming: Gentle warming to 37°C may also help dissolve the compound.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[4]
-
Visual Inspection: Always visually inspect both stock and working solutions for any precipitate before use.[4]
-
Q3: My dose-response curve is not reaching a complete sigmoidal shape (i.e., no clear top and bottom plateaus). What could be the cause?
An incomplete dose-response curve can be due to several factors.[5]
-
Troubleshooting Steps:
-
Concentration Range: Your concentration range may be too narrow. Widen the range of this compound concentrations tested, ensuring you have at least 5-10 concentrations spanning several orders of magnitude.[5]
-
Solubility Limits: At higher concentrations, the compound may be precipitating out of solution, preventing a true maximal effect from being observed. Re-check the solubility as described in Q2.
-
Assay Incubation Time: The incubation time may be too short or too long. Optimize the incubation time to ensure the reaction has reached equilibrium or the desired endpoint.
-
Data Fitting: If a complete curve cannot be achieved, you may need to constrain the top or bottom plateaus of your curve-fitting model based on your positive and negative controls.[5]
-
Q4: I am seeing high variability between my replicate wells. How can I reduce this?
High variability can mask the true dose-response relationship.[4]
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure you are using calibrated pipettes and proper, consistent pipetting techniques.[4]
-
Cell Seeding: If using a cell-based assay, ensure a uniform cell density is seeded across all wells.[4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these for critical measurements or use appropriate sealing films and ensure uniform incubation.[4]
-
Compound Mixing: Ensure the compound is thoroughly mixed in the assay medium before adding it to the wells.
-
Troubleshooting Guide
Issue 1: Unexpectedly Low Potency (Right-shifted Curve)
| Potential Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store appropriately.[4] |
| Incorrect Reagent Concentration | Verify the concentrations of all other critical reagents in your assay (e.g., substrate, ATP in a kinase assay). |
| Cell Health Issues | Ensure cells are healthy, viable, and in the logarithmic growth phase. Monitor cell morphology.[4] |
| Presence of Competing Substances | Ensure there are no competing substances in your assay medium (e.g., high serum concentrations may contain growth factors that interfere with VEGFR/PDGFRβ inhibition). |
Issue 2: Lower than Expected Maximum Effect
| Potential Cause | Troubleshooting Action |
| Incomplete Dissolution | As mentioned in the FAQs, solubility is a key challenge. Visually inspect all solutions for precipitate.[4] |
| Off-Target Effects | At very high concentrations, off-target effects, such as potential activity against carbonic anhydrases, could interfere with the primary response or cause cell toxicity.[3] |
| Incorrect Assay Endpoint | The chosen endpoint may not be solely dependent on the targeted signaling pathway. Ensure your assay readout is specific to the target of interest.[4] |
| Cell Viability | High concentrations of the compound may be causing cell death, leading to a decrease in the measured signal. Perform a separate cytotoxicity assay. |
Data and Protocols
Target Profile of this compound
The table below summarizes the known targets of this compound. Note that specific IC50 values for the racemic mixture may vary between different assay conditions. The related compound, ZK 304709, is a nanomolar inhibitor of its targets.[1]
| Target Class | Specific Targets |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK7, CDK9 |
| Receptor Tyrosine Kinases (RTKs) | VEGFR1, VEGFR2, VEGFR3, PDGFRβ |
Experimental Protocol: General Kinase Assay for Dose-Response Curve Generation
This protocol provides a general framework. Specific details will need to be optimized for the particular kinase and substrate being used.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks at 100X the final desired concentrations.
-
Further dilute the DMSO stocks into the appropriate aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure (e.g., for a CDK):
-
Add 5 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture (e.g., CDK2/Cyclin A and histone H1) in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and detect the signal using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive (no inhibitor) and negative (high concentration of inhibitor or no ATP) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[5]
-
Visualizations
Caption: A typical workflow for a dose-response experiment.
Caption: Multi-target inhibition by this compound.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Managing Off-Target Effects of (rac)-ZK-304709 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-target kinase inhibitor (rac)-ZK-304709. The information is designed to help manage and interpret potential off-target effects during in vitro experiments.
I. Overview of this compound Activity
This compound is a potent, orally available small molecule inhibitor with a multi-targeted profile. Its primary mechanism of action involves the inhibition of key protein kinases that drive cell cycle progression and angiogenesis.
Primary Target Profile:
| Target Family | Specific Kinases Inhibited |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK7, CDK9[1] |
| Vascular Endothelial Growth Factor Receptors (VEGFRs) | VEGFR-1, VEGFR-2, VEGFR-3[1] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | PDGF-RTKβ[1] |
Known Off-Target Profile:
A significant off-target activity has been identified for this compound:
| Off-Target Family | Specificity |
| Carbonic Anhydrases | Activity against various isoforms |
This off-target activity against carbonic anhydrases was a contributing factor to the discontinuation of this compound in Phase I clinical trials. Therefore, it is a critical consideration in experimental design and data interpretation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in vitro, with a focus on distinguishing on-target from off-target effects.
Question 1: My cell proliferation assay shows a greater anti-proliferative effect than expected based on CDK inhibition alone. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Combined Anti-Angiogenic and Anti-proliferative Effects: The observed effect is likely due to the compound's dual activity against both CDKs and VEGFRs/PDGFRs, especially in co-culture models or if the cell line has autocrine signaling loops involving these receptors.
-
Recommendation: To dissect these effects, use cell lines with varying dependencies on these pathways. For example, compare a highly proliferative tumor cell line with low VEGFR expression to an endothelial cell line like HUVEC, which is highly responsive to VEGFR signaling.
-
-
Off-Target Kinase Inhibition: this compound may inhibit other kinases not on its primary target list, which could contribute to the anti-proliferative effect.
-
Recommendation: Perform a broad-spectrum kinase profiling assay (kinome scan) to identify additional inhibited kinases at the concentrations used in your experiments.
-
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases can alter intracellular and extracellular pH, which can impact cell proliferation and viability.
-
Recommendation: Measure the pH of your cell culture medium during the experiment. To confirm if this off-target effect is contributing, use a selective carbonic anhydrase inhibitor as a control.
-
Question 2: I am observing significant G2/M cell cycle arrest in my experiments. How can I confirm this is an on-target effect of CDK inhibition?
Background: Inhibition of CDK1 is known to cause G2/M arrest. This compound has been shown to induce G2 cell cycle arrest in BON and QGP-1 human neuroendocrine tumor cells[1].
Confirmation and Troubleshooting:
-
Western Blot Analysis: Analyze the phosphorylation status of key CDK1 substrates. A decrease in the phosphorylation of proteins like Lamin A/C (Ser22) or Histone H3 (Ser10) would be consistent with on-target CDK1 inhibition.
-
Use of a More Selective CDK1 Inhibitor: As a positive control, treat cells with a highly selective CDK1 inhibitor (e.g., RO-3306) to compare the resulting cell cycle profile and substrate phosphorylation patterns.
-
Rescue Experiment: If possible, a rescue experiment using a drug-resistant CDK1 mutant could provide definitive evidence of on-target activity.
Question 3: My results are inconsistent between biochemical kinase assays and cell-based assays. Why is there a discrepancy?
Common Causes and Solutions:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP concentrations are much higher (in the millimolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors like this compound.
-
Recommendation: When possible, perform biochemical assays at a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment.
-
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Recommendation: Assess the intracellular concentration of this compound using LC-MS/MS. If efflux is suspected, co-treatment with an efflux pump inhibitor can be explored.
-
-
Plasma Protein Binding: In cellular assays containing serum, the compound can bind to plasma proteins, reducing its free and active concentration.
-
Recommendation: Perform assays in serum-free or low-serum conditions if the cell line can tolerate it. Alternatively, measure the fraction of unbound drug in the presence of serum.
-
Question 4: How can I investigate the contribution of carbonic anhydrase inhibition to my observed cellular phenotype?
Experimental Approaches:
-
Selective Inhibitors: Use well-characterized, selective carbonic anhydrase inhibitors (e.g., acetazolamide for broad-spectrum, or more specific inhibitors for particular isoforms if known to be expressed in your cell line) as controls. Compare the phenotype induced by these inhibitors to that of this compound.
-
pH Measurements: Monitor both intracellular and extracellular pH in your cell cultures upon treatment with this compound. A significant change in pH would suggest a functional consequence of carbonic anhydrase inhibition.
-
shRNA/siRNA Knockdown: If a specific carbonic anhydrase isoform is suspected to be involved, knocking down its expression using shRNA or siRNA can help to determine if the phenotype is dependent on that particular enzyme.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Biochemical Kinase Inhibition Assay (CDK/VEGFR)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Dilute the purified target kinase (e.g., CDK1/CycB, VEGFR2) and its specific substrate to 2X the final desired concentration in the assay buffer.
-
Prepare a 2X ATP solution in the assay buffer. The final concentration should ideally be at or near the Km of the kinase for ATP, or at 1 mM to mimic cellular conditions.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
Measure the luminescent signal on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
-
B. Cell Proliferation Assay (e.g., using CCK-8)
Principle: This colorimetric assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a soluble formazan dye.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., BON, QGP-1) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Detection and Analysis:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
-
Calculate the IC₅₀ value from a dose-response curve.
-
C. Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent DNA-intercalating dye (e.g., propidium iodide, PI) to stain cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
D. Carbonic Anhydrase Activity Assay
Principle: This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Methodology (adapted from Wilbur and Anderson):
-
Reagent Preparation:
-
0.02 M Tris-HCl buffer, pH 8.0.
-
CO₂-saturated water: Bubble CO₂ gas through ice-cold deionized water for 30 minutes prior to the assay. Keep on ice.
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
-
Assay Procedure:
-
In a small beaker kept on ice, add 6.0 mL of the chilled Tris-HCl buffer.
-
Add a defined amount of cell lysate.
-
Place a calibrated pH electrode in the solution.
-
Rapidly inject 4.0 mL of the CO₂-saturated water and immediately start a timer.
-
Record the time it takes for the pH to drop from 8.0 to a lower, predefined value (e.g., 7.0).
-
-
Analysis:
-
The rate of pH change is proportional to the carbonic anhydrase activity.
-
Compare the rates between vehicle-treated and this compound-treated samples to determine the extent of inhibition.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted signaling pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: (rac)-ZK-304709 Xenograft Studies
Welcome to the technical support resource for optimizing treatment schedules of the multi-target tumor growth inhibitor, (rac)-ZK-304709, in xenograft models. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers in designing and executing their preclinical studies.
Mechanism of Action
This compound is a potent, orally available small molecule that inhibits multiple kinases crucial for tumor growth and survival. Its primary modes of action are:
-
Cell Cycle Inhibition : It is a nanomolar inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9.[1][2] By blocking these CDKs, ZK-304709 disrupts cell cycle progression, leading to cell cycle arrest, primarily at the G2 phase, and subsequent apoptosis.[1]
-
Anti-Angiogenesis : The compound also inhibits Vascular Endothelial Growth Factor Receptors (VEGF-RTKs) 1-3 and Platelet-Derived Growth Factor Receptor beta (PDGF-RTKβ).[1][2] This action impedes the formation of new blood vessels, reducing tumor microvessel density and starving the tumor of essential nutrients.[1]
This dual mechanism of targeting both the tumor cells directly and their blood supply results in superior efficacy compared to standard chemotherapies in some preclinical models.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and schedule for ZK-304709 in a new xenograft model?
A1: Based on preclinical studies, a common starting point is daily oral administration.[3] A Phase I clinical trial in humans investigated daily doses from 15 to 285 mg.[4] However, systemic exposure in patients plateaued at doses above 90 mg daily, suggesting that higher doses may not provide additional benefit and could increase toxicity.[4] For preclinical mouse models, specific dosages should be determined by pilot studies, but a dose leading to efficacious tumor growth control without significant toxicity is the goal. For example, in a pancreatic neuroendocrine tumor model, ZK-304709 treatment resulted in an 80% reduction in primary tumor growth.[1]
Q2: My xenograft tumors are not responding to ZK-304709 treatment. What are the possible reasons?
A2: Lack of response could be due to several factors:
-
Sub-optimal Dosing: Pharmacokinetic data from a human study showed high inter-individual variability in drug exposure.[4] It is crucial to ensure the administered dose achieves sufficient plasma concentration to inhibit the target kinases. Consider performing a dose-response study.
-
Tumor Model Resistance: The specific genetic background of your cancer cell line may confer resistance. For example, mutations in cell cycle regulators or activation of alternative survival pathways can reduce the efficacy of CDK inhibitors.
-
Drug Administration Issues: Ensure proper oral gavage technique to guarantee the full dose is administered. Issues with drug formulation or stability could also affect bioavailability.
-
Scheduling: The timing and duration of treatment are critical. Some studies on other CDK inhibitors have shown that intermittent dosing schedules (e.g., 3 weeks on, 1 week off) can be less effective than continuous dosing, potentially leading to tumor regrowth during drug holidays.[5]
Q3: I'm observing significant toxicity (e.g., weight loss) in my treatment group. How can I manage this?
A3: Toxicity is a common challenge with multi-target kinase inhibitors.
-
Dose Reduction: This is the most straightforward approach. Finding the maximum tolerated dose (MTD) is a key part of preclinical study design.
-
Schedule Modification: Instead of continuous daily dosing, an intermittent schedule could be explored to allow for recovery periods. However, be aware this might compromise efficacy.[5]
-
Supportive Care: Ensure animals have easy access to food and water. Use of nutritional supplements may be necessary. Monitor animal health closely according to your institution's ethical guidelines.
-
Pharmacokinetic Analysis: High plasma exposure due to unexpected pharmacokinetics in your specific mouse strain could be a cause. A limited PK study could provide valuable insights.
Q4: How can I confirm that ZK-304709 is hitting its targets in the tumor tissue?
A4: Pharmacodynamic (PD) marker analysis is essential. To confirm CDK inhibition, you can measure the phosphorylation status of downstream targets.
-
Western Blot/IHC: Analyze tumor lysates or sections for a decrease in phosphorylated Retinoblastoma protein (p-Rb), a key substrate of CDK4/6.[6] You can also assess markers of cell cycle arrest, such as changes in the levels of Cyclin B1 or phospho-histone H3.[3][6]
-
Anti-Angiogenesis Markers: To confirm VEGF/PDGF receptor inhibition, you can perform immunohistochemistry for markers of vessel density, such as CD31, on tumor sections. A reduction in microvessel density was observed in ZK-304709-treated tumors.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in tumor growth within the treatment group. | Inconsistent drug administration; High inter-animal variability in drug metabolism.[4] | Refine oral gavage technique. Increase group size to improve statistical power. Consider a preliminary PK study to assess exposure variability. |
| Tumor regrowth occurs during or after the treatment period. | Insufficient treatment duration; Development of resistance; Sub-optimal scheduling (e.g., intermittent dosing allowing for rebound).[5] | Extend the treatment duration. Analyze tumors for resistance markers. Consider a continuous dosing schedule if using an intermittent one.[5] |
| Unexpected Adverse Events (e.g., diarrhea, fatigue). | These were the most common drug-related adverse events in the human Phase I trial.[4] | Monitor animals closely for clinical signs. Implement a dose reduction or intermittent schedule. Consult with veterinary staff for appropriate supportive care. |
| In vitro efficacy does not translate to in vivo xenograft model. | Poor oral bioavailability; Rapid drug metabolism in vivo; Inadequate drug concentration at the tumor site. | Perform a basic pharmacokinetic study to measure plasma and tumor drug concentrations. Re-evaluate the formulation and vehicle used for administration. |
Experimental Protocols & Data
Protocol: Orthotopic Pancreatic Xenograft Model
This protocol is adapted from a study evaluating ZK-304709 in a pancreatic neuroendocrine tumor model.[1]
-
Cell Culture: Culture BON human neuroendocrine tumor (NET) cells under standard conditions.
-
Animal Model: Use immunodeficient mice such as NMRI (nu/nu).[1] All procedures must be approved by the institutional animal care and use committee.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Inject 1x10^6 BON cells in 50 µL of sterile PBS or culture medium directly into the pancreas.
-
Close the incision with sutures.
-
-
Treatment Initiation: Allow tumors to establish for a designated period (e.g., 1-2 weeks). Randomize mice into control and treatment groups.
-
Drug Administration: Administer ZK-304709 or vehicle control via oral gavage at the predetermined dose and schedule.
-
Monitoring and Endpoint:
Quantitative Data Summary
The following tables summarize efficacy data from preclinical studies.
Table 1: In Vivo Efficacy of ZK-304709 in Orthotopic Pancreatic NET Model
| Cell Line | Animal Model | Treatment | Primary Outcome | Result | Reference |
| BON | NMRI (nu/nu) Mice | This compound | Primary Tumor Growth | 80% reduction | [1] |
| BON | NMRI (nu/nu) Mice | This compound | Microvessel Density | Reduced | [1] |
| BON | NMRI (nu/nu) Mice | This compound | Apoptosis | Induced | [1] |
Table 2: Kinase Inhibitory Profile of ZK-304709
| Target Kinase Family | Specific Kinases Inhibited |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK7, CDK9 |
| VEGF Receptors | VEGF-RTK 1, 2, 3 |
| PDGF Receptors | PDGF-RTKβ |
| Source:[1][2] |
Visualizations
Signaling Pathway Diagram
Caption: Dual mechanism of this compound action.
Experimental Workflow Diagram
Caption: General workflow for a xenograft efficacy study.
References
- 1. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
Interpreting variable results with (rac)-ZK-304709
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-ZK-304709. The information is designed to help interpret variable results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, multi-target tumor growth inhibitor. It functions by inhibiting several key families of kinases involved in cell cycle progression and angiogenesis. Its primary targets include:
-
Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, CDK4, CDK7, and CDK9. Inhibition of these kinases leads to cell cycle arrest, primarily at the G2 phase, and induction of apoptosis.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-1, VEGFR-2, and VEGFR-3. By blocking these receptors, ZK-304709 impedes tumor-induced angiogenesis, reducing the blood supply to the tumor.[1]
-
Platelet-Derived Growth Factor Receptor-beta (PDGFR-β): Inhibition of this receptor also contributes to the anti-angiogenic effects of the compound.[1]
The "(rac)" prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image molecules). These enantiomers may have different biological activities and metabolic fates, which can contribute to experimental variability.
Q2: I am observing significant variability in my cell viability assay results. What are the potential causes?
Variable results in cell viability assays are common and can stem from several factors, especially with a multi-targeted and racemic compound like ZK-304709. Consider the following:
-
Cell Line Specific Dependencies: Cancer cell lines exhibit significant heterogeneity in their reliance on different cell cycle proteins.[2] The expression levels of CDK4/6, Cyclin D1, Cyclin E, RB1, and p27kip1 can dramatically influence sensitivity to CDK inhibitors.[2]
-
Racemic Nature of the Compound: The two enantiomers of this compound may have different potencies and off-target effects. The exact ratio of enantiomers in your sample and their differential metabolism by cells could lead to inconsistent results.
-
Off-Target Effects: As a multi-kinase inhibitor, ZK-304709 can have off-target effects that vary between cell lines depending on their specific kinome expression profile.[3]
-
Experimental Conditions: Minor variations in cell density, passage number, serum concentration in the media, and incubation time can all contribute to result variability.[4]
Q3: My in vivo results are not correlating with my in vitro data. Why might this be?
Discrepancies between in vitro and in vivo results are a known challenge in drug development. For this compound, consider these points:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers of ZK-304709 may differ in a whole organism. Poor oral bioavailability is a known issue with many small molecule kinase inhibitors, leading to variable plasma levels and exposure.[5]
-
Tumor Microenvironment: The in vivo tumor microenvironment is vastly more complex than in vitro cell culture. Factors like hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug efficacy.
-
Metabolism: The liver and other organs may metabolize the enantiomers of ZK-304709 at different rates, altering the concentration and activity of the compound that reaches the tumor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | 1. Characterize your cell lines: Perform baseline expression analysis (Western blot or qPCR) for key target proteins (CDK4, CDK6, Cyclin D1, Cyclin E1, RB1, p16INK4a, p27Kip1). 2. Select appropriate cell line panels: Test the compound on a panel of cell lines with known genetic backgrounds and protein expression profiles to identify sensitive and resistant models. |
| Racemic Mixture Variability | 1. Source Consistency: If possible, obtain the separated enantiomers to test their individual activities. If not, ensure you are using a consistent batch of this compound from the same supplier. 2. Chiral Analysis: For advanced studies, consider analytical methods to confirm the enantiomeric ratio of your compound stock. |
| Assay Conditions | 1. Standardize Protocol: Strictly adhere to a standardized protocol for cell seeding density, treatment duration, and reagent concentrations. 2. Serum Concentration: Note that growth factors in fetal bovine serum (FBS) can activate pathways that may counteract the effects of the inhibitor. Consider experiments with reduced serum concentrations. 3. Time-Dependency: The effects of ZK-304709 on cell viability are time-dependent. Perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect.[4] |
| Off-Target Effects | 1. Use Control Compounds: Include inhibitors that are more specific for either CDKs or VEGFRs to dissect which signaling pathway is dominant in your model system. 2. Phenotypic Rescue: If you suspect an off-target effect, try to rescue the phenotype by overexpressing the intended target or using a drug-resistant mutant of the target. |
Issue 2: Unexpected Phenotypes or Off-Target Effects
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Multi-Target Inhibition | 1. Dose De-escalation: Perform a dose-response curve and try to identify a concentration that inhibits the primary target without engaging off-targets. 2. Pathway Analysis: Use Western blotting to probe the phosphorylation status of downstream effectors of both CDKs (e.g., Rb phosphorylation) and VEGFRs (e.g., ERK, Akt phosphorylation) to confirm target engagement. |
| Cellular Context | 1. Kinome Profiling: For in-depth analysis, consider a kinome-wide profiling service to identify all kinases that interact with ZK-304709 in your specific cell line. 2. Compare with Knockdown/Knockout: Use siRNA or CRISPR to silence the intended targets (CDKs, VEGFRs) and compare the resulting phenotype to that observed with ZK-304709 treatment. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
VEGFR-2 Kinase Assay
This protocol outlines a method for assessing the direct inhibitory effect of this compound on VEGFR-2 activity.
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience or similar)
-
This compound
-
Microplate reader capable of detecting luminescence or fluorescence, depending on the kit.
Procedure:
-
Follow the manufacturer's instructions for the specific kinase assay kit.
-
Typically, this involves adding the VEGFR-2 enzyme, a substrate, and ATP to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a vehicle control (DMSO).
-
Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Add the detection reagent provided in the kit, which measures the amount of phosphorylated substrate or remaining ATP.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[6]
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: A logical workflow for troubleshooting variable results.
References
- 1. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
(rac)-ZK-304709 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (rac)-ZK-304709, along with troubleshooting guides and answers to frequently asked questions to ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For short-term storage, lasting from days to weeks, the solid compound should be stored at 0 - 4°C in a dry, dark environment.[1] For long-term storage, spanning months to years, it is recommended to store the powder at -20°C.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound can be stored at 0 - 4°C for short-term use (days to weeks).[1] For long-term storage (months), it is advisable to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.[1]
Q3: Is this compound stable during shipping?
Yes, the compound is considered stable for several weeks under standard shipping conditions and during the time it may spend in customs.[1]
Q4: My this compound powder has changed color. Is it still usable?
A change in the appearance of the compound could indicate degradation or contamination. It is recommended to use a fresh vial of the compound to ensure the integrity of your experimental results. Storing the compound under the recommended dry and dark conditions can help prevent degradation.[1]
Q5: I am having trouble dissolving this compound. What can I do?
If you are experiencing solubility issues, consider gently warming the solution or using sonication. Ensure you are using an appropriate solvent as recommended by the supplier's datasheet. If solubility problems persist, preparing a fresh stock solution is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the correct temperature, protected from light, and in a dry environment. For long-term storage, -20°C is recommended.[1] Use a fresh stock solution for critical experiments. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Reduced compound activity | Long-term storage at an inappropriate temperature. | For long-term storage, always use -20°C to maintain the stability and activity of the compound.[1] |
| Exposure to light or moisture. | Store the solid compound and stock solutions in light-protected, airtight containers. | |
| Precipitate formation in stock solution | Solution has come out of storage and has not been properly redissolved. | Before use, allow the stock solution to fully equilibrate to room temperature and vortex gently to ensure any precipitate is redissolved. |
| Solvent evaporation during storage. | Ensure vials are sealed tightly to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
Stability and Storage Conditions Summary
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid (Powder) | Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Long-term (months to years) | -20°C | Dry and dark[1] | |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound is a multi-target inhibitor that affects key signaling pathways involved in cell cycle progression and angiogenesis.[2] It primarily inhibits Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2]
Caption: Mechanism of action of this compound.
Experimental Workflow: Assessing Cell Viability
This workflow outlines the key steps to assess the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a cell viability assay.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent experimental results.
References
How to minimize inter-patient variability with (rac)-ZK-304709 analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize inter-patient variability during the development of (rac)-ZK-304709 analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-patient variability in the plasma exposure (AUC) of our lead this compound analog in preclinical studies. What are the potential causes?
High inter-patient variability in the pharmacokinetics of orally administered kinase inhibitors like this compound analogs is a common challenge. The primary contributing factors can be categorized as follows:
-
Absorption-Related Factors:
-
Poor Aqueous Solubility: Many kinase inhibitors have low aqueous solubility, which can lead to variable dissolution in the gastrointestinal (GI) tract.[1][2][3][4]
-
Food Effects: The presence and composition of food can significantly alter the GI environment (e.g., pH, bile salt concentrations), impacting the dissolution and absorption of the drug.[5][6][7]
-
pH-Dependent Solubility: If the analog's solubility is dependent on pH, variations in gastric pH among individuals can lead to inconsistent absorption.[5][8]
-
-
Metabolism-Related Factors:
-
Cytochrome P450 (CYP) Enzyme Polymorphisms: this compound and its analogs are likely metabolized by CYP enzymes, particularly CYP3A4.[5][9] Genetic variations (polymorphisms) in these enzymes can lead to different metabolic rates among individuals, categorized as poor, intermediate, extensive, or ultrarapid metabolizers.[10][11][12][13]
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver before the drug reaches systemic circulation can significantly reduce bioavailability and is a source of variability.[14]
-
-
Transporter-Related Factors:
-
Efflux by Transporters: The drug candidate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen, limiting its absorption.[9][15]
-
Uptake by Transporters: Influx transporters, such as Organic Anion Transporting Polypeptides (OATPs), can facilitate the uptake of the drug into cells.[16][17][18] Variability in the expression and function of these transporters can contribute to pharmacokinetic differences.
-
Q2: How can we experimentally investigate the contribution of CYP3A4 metabolism to the observed variability of our analog?
To assess the role of CYP3A4, a multi-pronged approach is recommended:
-
In Vitro Metabolism Studies: Incubate the analog with human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. This will help determine if it is a substrate and allow for the calculation of kinetic parameters.
-
Reaction Phenotyping: Use a panel of recombinant CYP enzymes to identify which specific isoforms are responsible for the analog's metabolism.
-
Inhibition Studies: Co-incubate the analog with a known selective CYP3A4 inhibitor (e.g., ketoconazole) in HLMs. A significant reduction in metabolism would confirm the involvement of CYP3A4.
-
Genetic Association Studies: In clinical trials, genotype patients for common CYP3A4 polymorphisms and correlate the genotypes with pharmacokinetic parameters.
Q3: What formulation strategies can be employed to minimize absorption-related variability?
Addressing poor solubility and dissolution is key to reducing absorption variability. Consider the following formulation approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[6][19]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and bypass some of the dissolution-related issues.[1][2][4][19]
-
Salt Formation: Creating a more soluble salt form of the analog can improve its dissolution characteristics.[1][4]
Troubleshooting Guides
Issue 1: High Variability in Preclinical Oral Bioavailability Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Characterize the solubility of the analog at different pH values (pH 1.2, 4.5, 6.8).- Conduct dissolution studies with the neat API and simple formulations.- Evaluate enabling formulations such as micronization, amorphous solid dispersions, or lipid-based systems.[6][7][19][20] |
| Food effect | - Perform preclinical pharmacokinetic studies in both fasted and fed states to quantify the food effect.- If a significant food effect is observed, consider developing a formulation that mitigates this, such as a lipid-based formulation.[7] |
| First-pass metabolism | - Compare the pharmacokinetics following oral and intravenous administration to determine absolute bioavailability.- Use in vitro models like human liver microsomes or hepatocytes to estimate the intrinsic clearance.[21] |
| P-glycoprotein (P-gp) efflux | - Utilize in vitro cell-based assays (e.g., Caco-2 cells) to determine the bidirectional permeability of the analog.- Conduct in vivo studies with a P-gp inhibitor (e.g., verapamil) to assess the impact on absorption. |
Issue 2: Inconsistent In Vitro Metabolism Data
| Potential Cause | Troubleshooting Steps |
| Substrate instability in incubation buffer | - Assess the chemical stability of the analog in the incubation buffer without enzymes or cofactors.- Adjust buffer conditions (e.g., pH, antioxidants) if necessary. |
| Cofactor degradation | - Use freshly prepared cofactor solutions (e.g., NADPH).- Ensure proper storage of cofactor stocks. |
| Enzyme activity variability | - Use pooled human liver microsomes from a reputable supplier with characterized enzyme activities.- Include positive controls with known metabolic pathways to verify enzyme activity in each experiment. |
| Non-specific binding | - Determine the extent of non-specific binding of the analog to the incubation components (e.g., microsomes, plates).- Adjust calculations to account for the unbound fraction of the drug. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Hypothetical this compound Analog in a Preclinical Species (e.g., Beagle Dog) Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Crystalline Suspension | 10 | 150 ± 75 | 4.0 ± 2.0 | 1200 ± 600 | 15 ± 8 |
| Micronized Suspension | 10 | 350 ± 120 | 2.0 ± 1.0 | 2800 ± 950 | 35 ± 12 |
| Amorphous Solid Dispersion | 10 | 700 ± 150 | 1.5 ± 0.5 | 5600 ± 1100 | 70 ± 14 |
| SEDDS | 10 | 850 ± 100 | 1.0 ± 0.5 | 6800 ± 800 | 85 ± 10 |
Data are presented as mean ± standard deviation.
Table 2: Representative In Vitro Metabolism Data for a Hypothetical this compound Analog in Human Liver Microsomes (HLM).
| Parameter | Value |
| Incubation Conditions | |
| HLM Concentration | 0.5 mg/mL |
| Analog Concentration | 1 µM |
| Incubation Time | 0, 5, 15, 30, 60 min |
| Results | |
| Half-life (t½) in HLM | 25 min |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |
| Metabolism with CYP3A4 Inhibition | |
| t½ with Ketoconazole (1 µM) | > 120 min |
| % Inhibition of Metabolism | > 80% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a this compound analog in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound analog stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching
-
-
Procedure:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the this compound analog to the reaction mixture to initiate the reaction (final concentration, e.g., 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent drug remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a this compound analog.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound analog
-
Control compounds for low and high permeability (e.g., mannitol and propranolol)
-
P-gp inhibitor (e.g., verapamil)
-
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical-to-basolateral (A-to-B) transport, add the analog to the apical chamber and collect samples from the basolateral chamber over time.
-
For basolateral-to-apical (B-to-A) transport, add the analog to the basolateral chamber and collect samples from the apical chamber.
-
Repeat the experiment in the presence of a P-gp inhibitor to assess active efflux.
-
Analyze the concentration of the analog in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio > 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Factors influencing inter-patient variability of this compound analogs.
Caption: Experimental workflow to investigate and mitigate pharmacokinetic variability.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 2. research.monash.edu [research.monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytochrome P450 enzyme system: genetic polymorphisms and impact on clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. ClinPGx [clinpgx.org]
- 13. Genetic polymorphisms of cytochrome P450 enzymes and the effect on interindividual, pharmacokinetic variability in extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (rac)-ZK-304709 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the multi-target kinase inhibitor, (rac)-ZK-304709.
I. Understanding this compound
This compound is a potent small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and angiogenesis. Its primary targets include:
-
Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, CDK4, CDK7, and CDK9. Inhibition of these kinases leads to cell cycle arrest and induction of apoptosis.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3. Blocking these receptors inhibits tumor-induced blood vessel formation (angiogenesis).[1]
-
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): Inhibition of this receptor also contributes to the anti-angiogenic effect of the compound.[1]
The multi-targeted nature of this compound allows it to exert its anti-tumor effects through the simultaneous disruption of cell cycle progression and the tumor's blood supply.[1]
II. Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm the development of resistance?
A1: The definitive method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically achieved using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q2: What are the potential molecular mechanisms that could be causing resistance to this compound in my cell line?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other kinase inhibitors, potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CDKs by upregulating alternative pro-survival signaling pathways, most commonly the PI3K/AKT/mTOR and MEK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alterations: Although less common for multi-kinase inhibitors, mutations in the drug-binding sites of the target kinases (CDKs, VEGFRs, PDGFR-β) could potentially reduce the binding affinity of this compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can make cells more resistant to the apoptotic effects of this compound.[1]
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A standard method is through continuous exposure to gradually increasing concentrations of the drug. This process involves:
-
Determining the initial IC50 of this compound in the parental cell line.
-
Culturing the cells in the presence of this compound at a concentration close to the IC50.
-
Once the cells have adapted and are proliferating steadily, the drug concentration is incrementally increased.
-
This process is repeated over several months until a cell line that can tolerate significantly higher concentrations of the drug is established.
III. Troubleshooting Guides
This section provides a structured approach to investigating and potentially overcoming resistance to this compound.
Guide 1: Confirming and Quantifying Resistance
Problem: Decreased efficacy of this compound in your experiments.
Troubleshooting Steps:
-
Perform a Dose-Response Assay:
-
Culture both the parental (sensitive) and the suspected resistant cell lines.
-
Treat both cell lines with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT assay).
-
Calculate and compare the IC50 values. A significant increase (typically >3-fold) in the IC50 of the suspected resistant line confirms resistance.
-
-
Data Presentation:
Cell Line Parental (Sensitive) Resistant (Hypothetical) Resistance Index (RI) IC50 of this compound 100 nM 850 nM 8.5 Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Guide 2: Investigating Potential Resistance Mechanisms
Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism(s).
1. Assess Activation of Bypass Signaling Pathways:
-
Method: Western Blotting
-
Procedure:
-
Culture both sensitive and resistant cells, with and without this compound treatment.
-
Prepare whole-cell lysates.
-
Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways (e.g., p-Akt, p-ERK, and their total protein levels).
-
-
Expected Outcome: Increased baseline phosphorylation of Akt or Erk in the resistant cell line compared to the sensitive line would suggest the activation of these bypass pathways.
2. Evaluate Increased Drug Efflux:
-
Method 1: Gene Expression Analysis (qRT-PCR)
-
Procedure:
-
Isolate total RNA from both sensitive and resistant cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression level of the ABCB1 (MDR1) gene.
-
-
Expected Outcome: A significant upregulation of ABCB1 mRNA in the resistant cell line is indicative of increased potential for drug efflux.
-
-
Method 2: Functional Drug Efflux Assay (Rhodamine 123 Efflux)
-
Procedure:
-
Load both sensitive and resistant cells with the fluorescent substrate Rhodamine 123.
-
Measure the intracellular fluorescence over time using flow cytometry.
-
-
Expected Outcome: A faster decrease in fluorescence in the resistant cells indicates a higher rate of efflux, characteristic of increased P-gp activity.
-
3. Analyze Cell Cycle and Apoptosis Evasion:
-
Method 1: Cell Cycle Analysis
-
Procedure:
-
Treat both sensitive and resistant cells with this compound.
-
Fix the cells and stain with propidium iodide (PI).
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Expected Outcome: Sensitive cells are expected to show a significant G2/M arrest.[1] A diminished G2/M arrest in the resistant cell line upon treatment would suggest a mechanism to bypass the cell cycle inhibitory effects of the drug.
-
-
Method 2: Apoptosis Assay
-
Procedure:
-
Treat both sensitive and resistant cells with this compound.
-
Stain the cells with Annexin V and PI.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Expected Outcome: A lower percentage of apoptotic cells in the resistant line compared to the sensitive line after treatment suggests evasion of apoptosis as a resistance mechanism.
-
IV. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To analyze the activation of PI3K/AKT and MEK/ERK pathways.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture cells and treat as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Rhodamine 123 Efflux Assay
Objective: To functionally assess P-glycoprotein (MDR1) activity.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Verapamil (P-gp inhibitor, as a control)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells at 1 x 10^6 cells/mL in culture medium.
-
Load cells with Rhodamine 123 (final concentration ~0.5 µg/mL) and incubate for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium.
-
Measure the baseline fluorescence (T=0) using a flow cytometer.
-
Incubate the cells at 37°C and measure the fluorescence at different time points (e.g., 30, 60, 90 minutes) to monitor the efflux of Rhodamine 123.
-
As a control, pre-incubate a set of resistant cells with Verapamil before adding Rhodamine 123 to demonstrate P-gp-mediated efflux.
V. Visualizations
Caption: Signaling pathways of this compound and potential resistance mechanisms.
Caption: Experimental workflow for developing and characterizing resistant cell lines.
References
Technical Support Center: Enhancing the Oral Absorption of (rac)-ZK-304709
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in modifying (rac)-ZK-304709 for improved oral absorption.
Troubleshooting Guides
This section is designed to help you navigate common experimental hurdles.
Issue 1: Low Aqueous Solubility of this compound
Question: My experiments confirm that this compound has poor solubility in aqueous solutions, which is likely limiting its absorption. What strategies can I employ to address this?
Answer: Limited aqueous solubility is a known challenge for this compound and a primary reason for its dose-limited absorption observed in early clinical studies.[1][2] To address this, consider the following formulation and chemical modification strategies:
-
Formulation Approaches:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing can increase the surface area-to-volume ratio, potentially improving the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing this compound in a polymer matrix. This can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the gastrointestinal tract.[4][5][6][7]
-
Lipophilic Salt Formation: Preparing a lipophilic salt of this compound could improve its solubility in lipid-based excipients, making it more suitable for lipid-based formulations.[4][5][6][7]
-
-
Chemical Modification:
Issue 2: Inconsistent Results in Permeability Assays
Question: I am observing high variability in my Caco-2 permeability assays with this compound. How can I troubleshoot this?
Answer: High variability in Caco-2 assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Monolayer Integrity:
-
TEER Measurements: Ensure that the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are within the acceptable range for your laboratory's established protocol before each experiment.
-
Lucifer Yellow Assay: Use Lucifer yellow to check for monolayer integrity. High permeability of this paracellular marker indicates leaky monolayers.
-
-
Compound-Related Issues:
-
Solubility in Assay Buffer: this compound's low aqueous solubility can lead to precipitation in the assay buffer. Ensure the compound is fully dissolved at the tested concentration. You may need to use a co-solvent, but keep the concentration low (typically ≤1% DMSO) to avoid affecting the cells.
-
Non-Specific Binding: The compound might be binding to the plastic of the assay plates. Using low-binding plates can mitigate this.
-
-
Assay Conditions:
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). To determine if this compound is a substrate, run the assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor suggests that efflux is a factor.
-
Metabolism: Caco-2 cells have some metabolic capacity. Analyze samples from both the donor and receiver compartments to check for the presence of metabolites.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, multi-targeted tumor growth inhibitor.[10][11] It functions by inhibiting cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, as well as vascular endothelial growth factor receptor (VEGFR) tyrosine kinases 1-3 and platelet-derived growth factor receptor-beta (PDGFR-β) tyrosine kinase.[11][12] This dual action targets both cell cycle progression and angiogenesis, key processes in tumor growth.[11][12]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A2: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[13]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While the specific BCS class for this compound is not publicly available, its known low aqueous solubility suggests it is likely a BCS Class II or IV compound.[1][2] This classification is crucial as it helps in selecting the most appropriate strategies to improve its oral bioavailability. For Class II drugs, the primary focus is on enhancing solubility and dissolution rate, while for Class IV drugs, both solubility and permeability need to be addressed.
Q3: What are the key differences between chemical modification and formulation strategies for improving absorption?
A3:
-
Chemical Modification (e.g., Prodrugs): This involves altering the chemical structure of the drug molecule to create a new chemical entity with improved physicochemical properties (like solubility or permeability).[8][9] The prodrug is then converted to the active parent drug within the body. This approach can be very effective but requires significant medicinal chemistry effort and a full preclinical development program for the new entity.
-
Formulation Strategies: These approaches focus on how the drug is delivered, without changing the drug molecule itself.[3] This includes techniques like creating amorphous solid dispersions, using lipid-based carriers, or reducing particle size.[3][4][5][6][7] These strategies can often be developed more rapidly than creating a new chemical entity.
Q4: How do I choose between different formulation approaches?
A4: The choice of formulation strategy depends on the specific properties of this compound and the desired drug release profile.
-
For solubility-limited absorption: Amorphous solid dispersions are a good option.
-
For highly lipophilic compounds: Lipid-based formulations like SEDDS are often effective.
-
To increase dissolution rate: Micronization or nanosizing can be beneficial.
It is often necessary to screen several formulation prototypes to identify the most effective approach.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Observation | Reference |
| Chemical Formula | C₁₃H₁₆BrN₅O₃S | [14] |
| Molecular Weight | 402.27 g/mol | [14] |
| Solubility | Limited aqueous solubility | [1][2] |
| Clinical Observation | Dose-limited absorption with plateauing systemic exposure above 90 mg daily | [1][2] |
| In Vitro Activity | Nanomolar inhibitor of CDKs 1, 2, 4, 7, 9 and VEGFR-TKs 1-3, PDGFR-β-TK | [11][12] |
Experimental Protocols
1. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its modified forms, and to investigate the potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable supports in transwell plates until a confluent monolayer is formed (typically 21 days).
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Assessment (Apical to Basolateral):
-
Prepare a dosing solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration. The final concentration of any co-solvent (like DMSO) should be non-toxic to the cells (e.g., <1%).
-
Equilibrate the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Perform the permeability assessment in the reverse direction, adding the dosing solution to the basolateral side and sampling from the apical side.
-
Calculate the efflux ratio (ER) by dividing the apparent permeability (Papp) in the B-A direction by the Papp in the A-B direction. An ER > 2 is indicative of active efflux.
-
2. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound and its modified formulations.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound to a group of animals to determine the pharmacokinetic parameters after complete systemic absorption.
-
Oral (PO) Group(s): Administer a single oral gavage dose of the test formulation(s) to other groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Determine the absolute oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose, adjusted for dose differences.
-
Visualizations
Caption: Formulation and testing workflow for improving this compound absorption.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for poor oral absorption of this compound.
References
- 1. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. lonza.com [lonza.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 1010440-84-2 | MCE [medchemexpress.cn]
- 11. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Analysis of (rac)-ZK-304709 and Other Pan-CDK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-target inhibitor (rac)-ZK-304709 with other prominent pan-CDK inhibitors, including Flavopiridol (Alvocidib), Roscovitine (Seliciclib), and Dinaciclib. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to this compound
This compound is an orally available, multi-targeted tumor growth inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic properties.[1][2] Its primary mechanism of action involves the inhibition of a range of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor β (PDGFRβ), key mediators of angiogenesis.[1][2][3] ZK-304709 is a pyrimidine-based nanomolar inhibitor of CDKs 1, 2, 4, 7, and 9, VEGF-RTKs 1-3, and PDGF-RTKβ.[1][2][3]
Comparative Efficacy: A Quantitative Overview
The inhibitory activity of this compound and other pan-CDK inhibitors against various kinases is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the potency and selectivity of each compound.
| Target Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | Nanomolar inhibitor[1][3] | 30 - 40[4] | 650[4] | 3[4] |
| CDK2 | 4[5] | 170[4] | 700[4] | 1[4] |
| CDK4 | Nanomolar inhibitor[1][3] | 100[4] | >100,000 | 100[6] |
| CDK5 | Not specified | Not specified | 160 | 1[4] |
| CDK7 | Nanomolar inhibitor[1][3] | ~300 | 490 | Not specified |
| CDK9 | Nanomolar inhibitor[1][3] | 20 - 100[4] | 790 - 3200 | 4[4] |
| VEGFR1 | Nanomolar inhibitor[1][3] | Not applicable | Not applicable | Not applicable |
| VEGFR2 | Nanomolar inhibitor[1][3] | Not applicable | Not applicable | Not applicable |
| VEGFR3 | Nanomolar inhibitor[1][3] | Not applicable | Not applicable | Not applicable |
| PDGFRβ | Nanomolar inhibitor[1][3] | Not applicable | Not applicable | Not applicable |
Mechanism of Action: Dual Inhibition of Cell Cycle and Angiogenesis
This compound exerts its anti-tumor effects through a dual mechanism. By inhibiting CDKs, it directly halts the cell cycle progression of cancer cells.[1] Simultaneously, its inhibition of VEGFRs and PDGFRβ disrupts the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][2]
CDK Signaling Pathway Inhibition
The inhibition of CDKs by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition in the cell cycle. The inhibition of multiple CDKs at different phases of the cell cycle leads to a comprehensive blockade of cell proliferation.
VEGFR and PDGFR Signaling Pathway Inhibition
This compound's inhibition of VEGFR and PDGFRβ disrupts key signaling cascades involved in angiogenesis. Upon ligand binding, these receptor tyrosine kinases (RTKs) normally dimerize and autophosphorylate, activating downstream pathways such as the PI3K/AKT and MAPK/ERK pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation. By blocking these receptors, ZK-304709 effectively cuts off the tumor's blood supply.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the inhibitors against a panel of kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their respective substrates are prepared in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mM sodium orthovanadate).
-
Inhibitor Preparation: The test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the inhibitors on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with the inhibitors at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Apoptosis Assay by Western Blot
Objective: To detect the induction of apoptosis by the inhibitors through the analysis of key apoptotic markers.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the inhibitors as described for the cell cycle analysis.
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic markers, such as cleaved caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified to determine the relative levels of the apoptotic markers in treated versus untreated cells.
Conclusion
This compound is a potent, multi-targeted inhibitor with a unique dual mechanism of action that targets both cell cycle progression and tumor angiogenesis. Its nanomolar inhibitory activity against a broad range of CDKs, as well as VEGFRs and PDGFRβ, distinguishes it from other pan-CDK inhibitors like Flavopiridol, Roscovitine, and Dinaciclib, which primarily target CDKs. While these other inhibitors have also shown significant anti-cancer effects, the multi-faceted approach of this compound may offer a more comprehensive strategy for tumor growth inhibition. The choice of inhibitor for a particular research application will depend on the specific pathways and cellular processes being investigated. This guide provides a foundational comparison to aid in this selection process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitors (rac)-ZK-304709 and BAY 1000394
This guide provides a detailed comparison of two kinase inhibitors, (rac)-ZK-304709 and BAY 1000394, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, target profiles, and experimental findings.
Introduction
This compound and BAY 1000394 are both small molecule kinase inhibitors that were investigated for their potential as anti-cancer agents. While both compounds target cyclin-dependent kinases (CDKs), a key family of proteins regulating the cell cycle, they exhibit distinct target profiles and have had different developmental trajectories. This compound was developed as a multi-targeted inhibitor, also targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor beta (PDGFRβ).[1] In contrast, BAY 1000394 (also known as Roniciclib) was designed as a potent pan-CDK inhibitor.[2][3][4][5] Clinical trials for this compound were discontinued due to factors including poor selectivity and high toxicity, whereas BAY 1000394 progressed to Phase I clinical trials.
Mechanism of Action and Target Profile
This compound
This compound is a multi-targeted tumor growth inhibitor with reported nanomolar inhibitory activity against several key kinases involved in cell cycle progression and angiogenesis.[1] Its targets include:
-
Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, CDK4, CDK7, and CDK9.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-1, VEGFR-2, and VEGFR-3.
-
Platelet-Derived Growth Factor Receptor beta (PDGFRβ).
The dual inhibition of CDKs and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR was intended to simultaneously halt tumor cell proliferation and inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.
BAY 1000394 (Roniciclib)
BAY 1000394 is a potent, orally bioavailable pan-CDK inhibitor.[3][5] It demonstrates strong inhibitory activity against a broad range of CDKs involved in both cell cycle regulation and transcriptional control.[2][3][4][5] Its primary mechanism of action is the induction of cell cycle arrest and apoptosis by inhibiting CDK activity.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the inhibitory activities and cellular effects of this compound and BAY 1000394.
Table 1: Comparative Inhibitory Activity (IC50)
| Target | This compound IC50 (nM) | BAY 1000394 IC50 (nM) |
| CDK1/cyclin B | Not specified, reported as nanomolar activity | 7[2][3] |
| CDK2/cyclin E | Not specified, reported as nanomolar activity | 9[2][3] |
| CDK3 | Not specified | 5-25[4] |
| CDK4/cyclin D1 | Not specified, reported as nanomolar activity | 11[2][3] |
| CDK7/cyclin H | Not specified, reported as nanomolar activity | 25[2][3] |
| CDK9/cyclin T1 | Not specified, reported as nanomolar activity | 5[2][3] |
| VEGFR-1 | Not specified, reported as nanomolar activity | - |
| VEGFR-2 | Not specified, reported as nanomolar activity | - |
| VEGFR-3 | Not specified, reported as nanomolar activity | - |
| PDGFRβ | Not specified, reported as nanomolar activity | - |
Table 2: In Vitro Cellular Activity
| Cell Line | This compound Effect | BAY 1000394 IC50 (nM) |
| BON (human pancreatic neuroendocrine tumor) | Dose-dependent suppression of proliferation and colony formation[1] | Not Reported |
| QGP-1 (human pancreatic neuroendocrine tumor) | Dose-dependent suppression of proliferation and colony formation[1] | Not Reported |
| HeLa (human cervical cancer) | - | 11 |
| MCF7 (human breast cancer) | - | Not Reported |
| NCI-H82 (human small cell lung cancer) | - | Not Reported |
| A broad panel of human cancer cell lines | - | 8 - 33 (mean 16)[3] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (T/C value) |
| This compound | Orthotopic BON (pancreatic NET) mouse model | Not specified | 80% reduction in primary tumor growth[1] |
| BAY 1000394 | HeLa-MaTu cervical cancer xenograft | 2.0 mg/kg, oral, once daily for 21 days | 0.03 (signs of tumor regression)[2] |
| BAY 1000394 | NCI-H82 SCLC xenograft (in combination with cisplatin) | 1.0 mg/kg / 1.5 mg/kg, oral | 0.01 / -0.02[2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each compound and a general experimental workflow for their evaluation.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of BAY 1000394.
Caption: General experimental workflow.
Experimental Protocols
Kinase Inhibition Assays (General Protocol)
-
Objective: To determine the in vitro potency of the compounds against target kinases.
-
Methodology: Recombinant kinases (e.g., CDK/cyclin complexes) are incubated with a specific substrate (e.g., histone H1) and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in the presence of varying concentrations of the inhibitor. The kinase activity is measured by the amount of phosphorylated substrate, which can be quantified using methods like scintillation counting or filter binding assays. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. For BAY 1000394, recombinant CDK1/cyclin B and CDK2/cyclin E were used with Histone IIIS as a substrate, and inhibition was determined by substrate phosphorylation assays using ³³P-gamma adenosine triphosphate.[2]
Cell Proliferation Assays
-
Objective: To assess the effect of the compounds on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72-96 hours). Cell viability or proliferation is then measured using assays such as MTT, MTS, or crystal violet staining. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined. For BAY 1000394, proliferation assays were conducted for 96 hours, and relative cell numbers were quantified by crystal violet staining.[6]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via other appropriate routes for a defined period. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. The therapeutic efficacy is often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C value). For the BAY 1000394 study with HeLa-MaTu xenografts, female athymic nu/nu mice were used, and the compound was administered orally once daily.[2] In the this compound study, BON cells were injected into the pancreas of NMRI(nu/nu) mice to establish orthotopic tumors.[1]
Conclusion
This compound and BAY 1000394 represent two distinct strategies in the development of kinase inhibitors for cancer therapy. This compound's multi-targeted approach, aimed at simultaneously inhibiting cell cycle progression and angiogenesis, was a promising concept. However, its development was halted, reportedly due to challenges with its pharmacokinetic properties and off-target effects.
BAY 1000394, with its potent and broad-spectrum inhibition of CDKs, demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and in vivo models.[2][3] Its progression to clinical trials underscores the potential of pan-CDK inhibition as a therapeutic strategy. The detailed preclinical data available for BAY 1000394 provides a strong foundation for its further investigation and development. This comparative guide highlights the importance of a comprehensive understanding of a compound's target profile, potency, and in vivo behavior in the successful development of novel cancer therapeutics.
References
- 1. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
(rac)-ZK-304709: A Preclinical Efficacy Analysis Against Standard Chemotherapy in Pancreatic Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (rac)-ZK-304709, a multi-targeted kinase inhibitor, against standard chemotherapy in the context of pancreatic neuroendocrine tumors (pNETs). The data presented is based on available preclinical research, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
This compound is an orally available small molecule that inhibits multiple cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), key players in cancer cell cycle progression and angiogenesis. Preclinical studies have demonstrated its potential as an anti-tumor agent. This guide focuses on a key study that directly compares the efficacy of ZK-304709 to a standard chemotherapy regimen used in the treatment of pNETs. While ZK-304709 showed promising preclinical activity, it is important to note that it did not proceed to later-stage clinical trials due to challenges with its pharmaceutical properties.
Comparative Efficacy Data
A pivotal preclinical study by Scholz et al. evaluated the efficacy of this compound in an orthotopic mouse model of human pancreatic neuroendocrine tumor, using the BON-1 cell line. The study compared ZK-304709 to a combination of 5-fluorouracil (5-FU) and streptozotocin, a standard chemotherapy regimen for pNETs, and the somatostatin analog lanreotide.
| Treatment Group | Dosage and Administration | Primary Tumor Growth Inhibition | Quantitative Tumor Growth Data |
| This compound | Not explicitly stated in abstract | 80% reduction | Not available in abstract |
| 5-Fluorouracil + Streptozotocin | Not explicitly stated in abstract | Failed to inhibit tumor growth [1] | Not available in abstract |
| Lanreotide | Not explicitly stated in abstract | Failed to inhibit tumor growth [1] | Not available in abstract |
| Control (Vehicle) | Not explicitly stated in abstract | Baseline | Not available in abstract |
Note: The specific dosages and detailed quantitative tumor growth data (e.g., tumor volumes) from this direct comparative study are not available in the public domain abstracts. The qualitative outcome is based on the authors' summary of their findings.
Experimental Protocols
Orthotopic Pancreatic Neuroendocrine Tumor Mouse Model (Scholz et al.)
A summary of the experimental protocol used in the key comparative study is as follows:
-
Cell Line: The human pancreatic neuroendocrine tumor cell line BON-1 was used.
-
Animal Model: Female NMRI (nu/nu) mice were used as the hosts for the orthotopic xenografts.
-
Tumor Implantation: BON-1 cells were surgically implanted into the pancreas of the mice to establish an orthotopic tumor model, which more closely mimics the human disease progression compared to subcutaneous models.
-
Treatment: Following tumor establishment, mice were treated with this compound, a combination of 5-fluorouracil and streptozotocin, lanreotide, or a vehicle control. The exact dosages and treatment schedule were not specified in the abstract.
-
Efficacy Assessment: The primary endpoint was the assessment of primary tumor growth after a 9-week treatment period.[1]
Signaling Pathways and Mechanisms of Action
This compound
This compound is a multi-targeted inhibitor, primarily affecting the following pathways:
-
Cell Cycle Progression: By inhibiting CDKs (CDK1, 2, 4, 7, and 9), ZK-304709 blocks the progression of the cell cycle, leading to cell growth arrest and apoptosis.
-
Angiogenesis: Through the inhibition of VEGFRs (VEGFR-1, -2, and -3), ZK-304709 can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.
5-Fluorouracil (5-FU) and Streptozotocin
The standard chemotherapy combination of 5-FU and streptozotocin acts through different mechanisms:
-
5-Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.
-
Streptozotocin: An alkylating agent that causes damage to DNA by adding alkyl groups to it. This damage interferes with DNA replication and transcription, leading to apoptosis.
Experimental Workflow
The general workflow for the preclinical comparison of this compound and standard chemotherapy in the orthotopic pNET model is illustrated below.
Conclusion
Based on the available preclinical data, this compound demonstrated significant anti-tumor efficacy in a highly relevant orthotopic mouse model of pancreatic neuroendocrine tumors, showing an 80% reduction in primary tumor growth.[1] In the same study, the standard chemotherapy combination of 5-fluorouracil and streptozotocin did not show an inhibitory effect on tumor growth.[1] This suggests a potential therapeutic advantage for multi-targeted kinase inhibitors like ZK-304709 in this specific preclinical setting. However, the lack of publicly available, detailed quantitative data for the standard chemotherapy arm in this head-to-head comparison necessitates a degree of caution in the interpretation of the magnitude of this advantage. Furthermore, the ultimate failure of ZK-304709 in early clinical development due to unfavorable pharmacokinetics and off-target effects underscores the critical importance of drug properties beyond in vivo efficacy.
References
Validating CDK9 as a Target of (rac)-ZK-304709: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (rac)-ZK-304709 and other prominent inhibitors in the context of validating Cyclin-Dependent Kinase 9 (CDK9) as a therapeutic target. This compound is a multi-target tumor growth inhibitor, acting on various cellular processes, including cell cycle progression and angiogenesis.[1][2][3][4][5] This contrasts with the highly selective CDK9 inhibitors that have been more recently developed. This guide presents key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to offer a clear comparison for researchers in oncology and drug discovery.
Data Presentation: Inhibitor Specificity and Potency
Table 1: Kinase Inhibitory Profile of Fadraciclib (CYC065) [6][7][8][9]
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 5 |
| CDK9/cyclin T1 | 26 |
| CDK5/p25 | 21 |
| CDK3/cyclin E1 | 29 |
| CDK7/cyclin H | >1000 |
| CDK4/cyclin D3 | >1000 |
| CLK2 | >1000 |
| CLK1 | >1000 |
| CDK1/cyclin B | >1000 |
Table 2: Kinase Inhibitory Profile of MC180295 [3][10][11][12][13][14]
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 5 |
| CDK1/cyclin B | 138 |
| CDK2/cyclin A | 233 |
| CDK2/cyclin E | 367 |
| CDK3/cyclin E | 399 |
| CDK4/cyclin D | 112 |
| CDK5/p25 | 186 |
| CDK6/cyclin D3 | 712 |
| CDK7/cyclin H/MAT1 | 555 |
| GSK-3α | Inhibits |
| GSK-3β | Inhibits |
Table 3: Kinase Inhibitory Profile of KB-0742 [15][16][17]
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 6 |
| CDK2 | >300 |
| CDK4 | >1000 |
| CDK7 | >1000 |
Experimental Protocols
The validation of CDK9 as a target for these inhibitors relies on a series of key experiments. Below are detailed methodologies for these assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant CDK9/cyclin T1 enzyme
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[18]
-
Test inhibitors (e.g., this compound, Fadraciclib, MC180295, KB-0742)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 25 nL of each inhibitor dilution.
-
Add 2.5 μL of a solution containing the CDK9/cyclin T1 enzyme and the kinase substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2.5 μL of a 2X ATP solution (final concentration is typically at or near the Km for ATP).
-
Incubate the plate at room temperature for 1-2 hours.
-
To stop the reaction and deplete unused ATP, add 5 μL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Target Inhibition
This method is used to assess the inhibition of CDK9's downstream signaling, typically by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and the levels of anti-apoptotic proteins like Mcl-1.
Materials:
-
Cancer cell line (e.g., MCF7, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-Mcl-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
SDS-PAGE gels and transfer membranes (e.g., PVDF or nitrocellulose)
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time (e.g., 6, 12, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][17][21][22][23]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of CDK inhibitors on cell cycle progression. Inhibition of cell cycle-related CDKs often leads to arrest at specific phases of the cell cycle.
Materials:
-
Cancer cell line
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[1][6][7][24]
Procedure:
-
Treat cells with the inhibitor for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Signaling pathways targeted by this compound.
Caption: Mechanism of selective CDK9 inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.2. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unveiling the Kinase Cross-Reactivity Profile of (rac)-ZK-304709: A Comparative Guide
(rac)-ZK-304709 is a multi-targeted kinase inhibitor recognized for its potent inhibitory activity against a specific set of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, presenting available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visual representations of the key signaling pathways affected. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity and potential off-target effects.
Data Presentation: Kinase Inhibition Profile
To provide a comparative context, the kinase selectivity profiles of two well-characterized multi-kinase inhibitors, Sorafenib (BAY 43-9006) and Sunitinib (SU11248), which share some overlapping targets with ZK-304709, are presented below. This allows for an indirect comparison of the types of cross-reactivity profiles observed for compounds in this class.
| Kinase Target | Sorafenib (BAY 43-9006) IC50 (nM) | Sunitinib (SU11248) IC50/Ki (nM) |
| Primary Targets | ||
| Raf-1 | 6 - 12[4][5] | |
| B-Raf | 20[5] | |
| VEGFR1 (Flt-1) | ||
| VEGFR2 (KDR/Flk-1) | 90[5] | 80 (IC50), 9 (Ki)[6] |
| VEGFR3 (Flt-4) | 15[5] | |
| PDGFRβ | 20[5] | 2 (IC50), 8 (Ki)[6] |
| c-Kit | 58[5] | |
| FLT3 | 57[5] | 250 (WT), 50 (ITD), 30 (Asp835) (IC50)[6] |
| Off-Target Kinases | ||
| FGFR-1 | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| EGFR | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| CDK2 | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| Met | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| IGFR-1 | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| Abl | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| Src | >10-fold selective vs. VEGFR2/PDGFRβ[6] | |
| RET | Potent Inhibition[7] |
Note: This table is not an exhaustive list of all tested kinases but represents key targets and off-targets discussed in the cited literature. The lack of comprehensive, publicly available quantitative data for this compound limits a direct, side-by-side comparison.
Additionally, this compound has been reported to exhibit off-target activity against carbonic anhydrases, which contributed to its failure in Phase I clinical trials due to issues with aqueous solubility and high inter-patient variability[8].
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. A standard and robust method for this purpose is the in vitro radiometric kinase assay. The following protocol provides a detailed methodology for conducting such an assay, which is representative of the techniques used to generate kinase inhibition data.
Protocol: In Vitro Radiometric Kinase Inhibition Assay
This protocol describes a filter-binding assay that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate by a kinase.
Materials:
-
Kinase of interest (recombinant, purified)
-
Specific peptide or protein substrate for the kinase
-
This compound or other test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP solution (unlabeled, stock concentration e.g., 10 mM)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the kinase in kinase reaction buffer at a 2X final concentration.
-
Prepare a working solution of the substrate in kinase reaction buffer at a 2X final concentration.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then dilute further in kinase reaction buffer to achieve a 4X final concentration.
-
Prepare the ATP mixture by combining unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer to achieve a 4X final concentration. The final concentration of unlabeled ATP should be at or near the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add 5 µL of the 4X test compound solution. For control reactions, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to each tube.
-
Add 10 µL of the 2X substrate solution to each tube.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP mixture to each tube. The final reaction volume will be 30 µL.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C. The reaction time should be within the linear range of the kinase activity.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by adding 30 µL of the stop solution to each tube.
-
Spot 25 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose filter paper square.
-
-
Washing the Filters:
-
Wash the filter papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the filters.
-
-
Quantification:
-
Place the dried filter papers into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
To illustrate the biological context of this compound's activity, the following diagrams depict the key signaling pathways targeted by this inhibitor.
Caption: Workflow for a radiometric kinase inhibition assay.
References
- 1. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 43-9006: preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (rac)-ZK-304709 Versus Selective VEGFR Inhibitors in Angiogenesis
For researchers, scientists, and drug development professionals, understanding the nuances of anti-angiogenic agents is critical for advancing cancer therapy. This guide provides a comprehensive comparison of the multi-targeted inhibitor (rac)-ZK-304709 and selective Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, focusing on their mechanisms, preclinical efficacy, and the experimental frameworks used to evaluate them.
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern oncology. This has led to the development of a diverse arsenal of anti-angiogenic drugs, broadly categorized into multi-targeted and selective inhibitors. This guide delves into a comparative analysis of this compound, a notable multi-targeted agent, and the class of selective VEGFR inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and selective VEGFR inhibitors lies in their target profiles.
This compound , also known as ZK-304709, employs a broad-spectrum approach by inhibiting multiple key signaling pathways involved in cancer progression. It is a potent oral inhibitor of:
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK1, CDK2, CDK4, CDK7, and CDK9. By targeting CDKs, ZK-304709 directly interferes with cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): It inhibits VEGFR-1, VEGFR-2, and VEGFR-3, the primary mediators of VEGF-driven angiogenesis.[1]
-
Platelet-Derived Growth Factor Receptor-beta (PDGFR-β): This inhibition impacts pericyte recruitment and vessel maturation.[1]
This multi-pronged attack on both the tumor cell cycle and the tumor microenvironment's vascular supply forms the basis of its anti-cancer activity.
Selective VEGFR inhibitors , on the other hand, are designed to specifically target the VEGFR signaling pathway. This class of drugs includes small molecule tyrosine kinase inhibitors (TKIs) such as Sorafenib, Sunitinib, Axitinib, and Lenvatinib. Their primary mechanism is the inhibition of VEGFRs, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. While some of these inhibitors exhibit activity against other kinases, their defining characteristic is their high potency and selectivity for VEGFRs.
dot
Figure 1. Comparison of the inhibitory mechanisms of this compound and selective VEGFR inhibitors.
Preclinical Efficacy: A Quantitative Comparison
| Inhibitor Class | Target | IC50 (nM) | Reference |
| This compound | CDKs, VEGFRs, PDGFRβ | Nanomolar range | [2] |
| Selective VEGFR Inhibitors | |||
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [3] |
| Lenvatinib | VEGFR1, VEGFR2, VEGFR3 | 1.3, 4.0, 5.2 | [3] |
| Sorafenib | VEGFR2, VEGFR3 | 90, 20 | [3] |
| Sunitinib | VEGFR1, VEGFR2 | 80, 2 | [3] |
| Table 1. In Vitro Kinase Inhibitory Activity of this compound and Selected Selective VEGFR Inhibitors. |
In vivo studies provide a clearer picture of the anti-tumor efficacy of these compounds.
| Inhibitor | Tumor Model | Key Findings | Reference |
| This compound | Orthotopic Pancreatic Neuroendocrine Tumor (BON) | 80% reduction in primary tumor growth; Reduced liver metastases. | [1] |
| Human Pancreatic Tumor Xenograft (MIA PaCa-2) | >80% reduction in primary tumor weight. | [4] | |
| MaTu Human Mammary Carcinoma Xenograft | Tumor regression and massive apoptosis. | [2] | |
| Selective VEGFR Inhibitors | |||
| Axitinib | Various Xenograft Models | Dose-dependent tumor growth inhibition. | |
| Lenvatinib | HCC Xenograft Models | Dose-dependent inhibition of tumor growth and decreased blood vessel density. | [5] |
| Sorafenib | Various Xenograft Models | Significant tumor growth inhibition. | |
| Sunitinib | Renal Carcinoma Xenograft | 84% inhibition of tumor growth. | [5] |
| Table 2. In Vivo Anti-Tumor Efficacy of this compound and Selective VEGFR Inhibitors in Preclinical Models. |
Experimental Protocols: A Guide to Key Assays
The evaluation of anti-angiogenic agents relies on a set of standardized in vitro and in vivo assays.
In Vitro Kinase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against specific kinases.
dot
Figure 2. A simplified workflow for a typical in vitro kinase assay.
Protocol:
-
Reaction Setup: A reaction mixture containing the purified recombinant kinase (e.g., VEGFR2, CDK2), a specific substrate (e.g., a synthetic peptide), and ATP, often radiolabeled (γ-³²P-ATP), is prepared in a kinase buffer.
-
Inhibitor Addition: The test compound is added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated (e.g., via SDS-PAGE) and quantified (e.g., through autoradiography or fluorescence).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is the gold standard for assessing the anti-tumor efficacy of a drug candidate in a living organism.
dot
Figure 3. A general workflow for an in vivo tumor xenograft study.
Protocol for Orthotopic Pancreatic Tumor Xenograft:
-
Cell Preparation: Human pancreatic cancer cells (e.g., BON or MIA PaCa-2) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Orthotopic Injection: A small incision is made in the abdomen of the anesthetized mouse, and the pancreas is externalized. A suspension of tumor cells is injected into the pancreas.
-
Tumor Monitoring: Tumor growth is monitored, often using non-invasive imaging techniques like bioluminescence if the cells are engineered to express luciferase.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug is administered (e.g., orally for ZK-304709) according to the planned dosing schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for microvessel density using CD31).
Miles Assay for Vascular Permeability
This in vivo assay is used to assess the effect of a compound on VEGF-induced vascular permeability.
Protocol:
-
Dye Injection: A solution of Evans Blue dye, which binds to serum albumin, is injected intravenously into a mouse.
-
Agent Injection: The pro-angiogenic agent (e.g., VEGF) and a vehicle control are injected intradermally at distinct sites on the mouse's back. The test compound can be administered systemically prior to this step.
-
Permeability Assessment: Increased vascular permeability at the VEGF injection site allows the Evans Blue-albumin complex to leak into the surrounding tissue, resulting in a blue spot.
-
Quantification: The area and intensity of the blue spots are measured. For a more quantitative analysis, the skin at the injection sites can be excised, and the dye extracted and quantified spectrophotometrically.
Conclusion: Choosing the Right Tool for the Job
The choice between a multi-targeted inhibitor like this compound and a selective VEGFR inhibitor depends on the specific therapeutic strategy.
This compound offers the potential for a more potent anti-tumor effect by simultaneously targeting both tumor cell proliferation and angiogenesis. This dual mechanism may be particularly advantageous in aggressive or resistant tumors where multiple pathways drive disease progression.
Selective VEGFR inhibitors provide a more focused approach, primarily targeting the tumor vasculature. This can lead to a different side-effect profile and may be beneficial in combination with traditional chemotherapies or other targeted agents that directly act on the tumor cells.
Ultimately, the preclinical data presented here underscores the potent anti-angiogenic and anti-tumor activities of both classes of inhibitors. The selection of a particular agent for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific context of the cancer being treated. This guide provides a foundational framework for researchers to navigate these complex considerations and design robust experimental plans to further elucidate the therapeutic potential of these promising anti-cancer agents.
References
- 1. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of (rac)-ZK-304709: A Comparative Analysis of Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of the multi-target tumor growth inhibitor (rac)-ZK-304709 against other cyclin-dependent kinase (CDK) inhibitors and standard-of-care therapies. The data presented is intended to offer an objective overview to inform preclinical and clinical research decisions.
This compound is a potent, orally available small molecule that acts as a nanomolar inhibitor of several key regulators of cell cycle progression and angiogenesis. It targets cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, as well as vascular endothelial growth factor receptors (VEGFR) 1-3 and platelet-derived growth factor receptor beta (PDGFRβ).[1] This dual mechanism of action, targeting both the cell cycle and tumor-induced neovascularization, has demonstrated significant anti-tumor efficacy in preclinical models.[1] However, the development of this compound was halted in Phase I clinical trials due to dose-limited absorption and high inter-patient variability.[2]
This guide will compare the preclinical performance of this compound with its successor compound, Roniciclib (BAY 1000394), and other well-characterized CDK inhibitors, Flavopiridol and Roscovitine. Furthermore, a comparison with standard-of-care agents for pancreatic neuroendocrine tumors (NETs), lanreotide and a combination of 5-fluorouracil and streptozotocin, is included, drawing from direct comparative data where available.
Quantitative Data Summary
The following tables summarize the kinase inhibitory profiles and in vivo anti-tumor efficacy of this compound and its alternatives.
Table 1: Kinase Inhibitory Potency (IC50)
| Compound | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 | CDK9 | VEGFR1 | VEGFR2 | VEGFR3 | PDGFRβ |
| This compound | Nanomolar | Nanomolar | Nanomolar | - | Nanomolar | Nanomolar | Nanomolar | Nanomolar | Nanomolar | Nanomolar |
| Roniciclib | 7 nM | 9 nM | 11 nM | - | 25 nM | 5 nM | - | - | - | - |
| Flavopiridol | 30 nM | 40 nM | 20-40 nM | - | 300 nM | 20 nM | - | - | - | - |
| Roscovitine | 0.65 µM | 0.7 µM | >100 µM | 0.16 µM | 0.49 µM | - | - | - | - | - |
Note: Specific IC50 values for this compound are not publicly available; it is described as a "nanomolar inhibitor" of the indicated kinases.[1]
Table 2: In Vivo Anti-Tumor Efficacy in Pancreatic Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Orthotopic Pancreatic NET (BON) | Not specified in abstract | 80% reduction in primary tumor growth; Reduced microvessel density. |
| Lanreotide | Orthotopic Pancreatic NET (BON) | Not specified in abstract | Failed to inhibit tumor growth. |
| 5-FU + Streptozotocin | Orthotopic Pancreatic NET (BON) | Not specified in abstract | Failed to inhibit tumor growth. |
| Roniciclib | Orthotopic Pancreatic Carcinoma | Not specified | Superior efficacy compared to standard chemotherapeutics. |
| Flavopiridol | Pancreatic Cancer Xenograft | Not specified | In combination with gemcitabine, significantly reduced tumor volume and induced apoptosis. |
| Roscovitine | Pancreatic Cancer Cell Lines | In vitro | Blocked Cdk2 activity and inhibited proliferation. In vivo data in a pancreatic cancer model is not readily available. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for in vivo validation of anti-tumor agents in an orthotopic pancreatic cancer model.
Caption: Mechanism of action of this compound.
Caption: In vivo validation workflow.
Experimental Protocols
1. Orthotopic Pancreatic Neuroendocrine Tumor (BON) Model
-
Cell Culture: Human pancreatic neuroendocrine tumor cells (BON) are cultured in a 1:1 mixture of DMEM and F12K medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (e.g., NMRI nu/nu), 6-8 weeks old, are used. All procedures are conducted under sterile conditions in a laminar flow hood.
-
Orthotopic Implantation: Mice are anesthetized, and a small laparotomy is performed to expose the pancreas. 1x10^6 BON cells in 50 µL of serum-free medium are injected into the tail of the pancreas. The peritoneum and skin are then closed with sutures.
-
Treatment: When tumors are established (e.g., palpable or detectable by imaging), mice are randomized into treatment and control groups. This compound is administered orally. The control group receives a vehicle solution. Lanreotide and a combination of 5-fluorouracil and streptozotocin can be used as comparator arms.
-
Endpoint Analysis: After a defined treatment period (e.g., 9 weeks), mice are euthanized. The primary tumor is excised and weighed. Tumor volume can be calculated using the formula: (length x width^2)/2. A portion of the tumor is fixed in formalin for histological analysis.
-
Immunohistochemistry:
-
Apoptosis: Apoptotic cells are detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on paraffin-embedded tumor sections. The apoptotic index is determined by counting the number of TUNEL-positive cells per high-power field.
-
Microvessel Density: Tumor microvessels are stained with an antibody against CD31. Microvessel density is quantified by counting the number of CD31-positive vessels per high-power field.
-
2. Kinase Inhibition Assay
-
Enzyme Source: Recombinant human CDK/cyclin complexes and receptor tyrosine kinases are used.
-
Assay Principle: The inhibitory effect of the compounds on kinase activity is measured using a variety of methods, such as radiometric assays (e.g., measuring the incorporation of [γ-33P]ATP into a substrate) or fluorescence-based assays.
-
Procedure: Kinase, substrate, and ATP are incubated with increasing concentrations of the test compound. The reaction is stopped, and the amount of product formed is quantified.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
This compound demonstrated potent in vivo anti-tumor activity in a preclinical model of pancreatic neuroendocrine tumors, superior to the standard-of-care comparators tested.[3] Its multi-targeted approach of inhibiting both cell cycle progression and angiogenesis represents a rational strategy for cancer therapy. However, its unfavorable pharmacokinetic profile led to the discontinuation of its clinical development.[2]
The successor compound, Roniciclib, exhibits a similar potent pan-CDK inhibitory profile and has also shown significant anti-tumor activity in preclinical models, including those of pancreatic cancer.[4] Other CDK inhibitors like Flavopiridol and Roscovitine also show promise, particularly in combination therapies.
This comparative guide highlights the importance of not only in vitro potency but also in vivo efficacy and a favorable pharmacokinetic and safety profile for the successful clinical translation of novel anti-cancer agents. The detailed experimental protocols provided herein can serve as a foundation for the design of future preclinical studies in this area.
References
A Comparative Analysis of (rac)-ZK-304709 and R-Roscovitine for Researchers
This guide provides a detailed, objective comparison of two notable cyclin-dependent kinase (CDK) inhibitors: (rac)-ZK-304709 and R-Roscovitine (also known as Seliciclib or CYC202). Developed for researchers, scientists, and drug development professionals, this document summarizes their mechanisms of action, biochemical properties, and cellular effects, supported by available experimental data.
Introduction
Both this compound and R-Roscovitine are small molecule inhibitors targeting cyclin-dependent kinases, key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While R-Roscovitine has been extensively studied and has undergone numerous clinical trials, this compound, a multi-target inhibitor, had its clinical development halted in early phases. This guide aims to provide a comparative overview to inform future research and development in this area.
Mechanism of Action
This compound is a multi-target tumor growth inhibitor that acts by inhibiting both cell cycle progression and tumor-induced angiogenesis.[1] It is a pyrimidine-based nanomolar inhibitor of CDKs 1, 2, 4, 7, and 9.[1][2] In addition to its effects on CDKs, it also targets the vascular endothelial growth factor receptors (VEGF-RTKs 1-3) and the platelet-derived growth factor receptor beta (PDGF-RTKβ).[1][2] This dual mechanism of action allows it to attack tumor cells directly by halting the cell cycle and to disrupt the tumor's blood supply by inhibiting angiogenesis.
R-Roscovitine is a purine analog that functions as a selective, ATP-competitive inhibitor of several CDKs.[3] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, with significantly lower activity against CDK4 and CDK6.[3] By binding to the ATP-binding pocket of these kinases, R-Roscovitine prevents the phosphorylation of their substrates, leading to cell cycle arrest and the induction of apoptosis.
Quantitative Data: Biochemical and Cellular Potency
The following tables summarize the available quantitative data for the inhibitory activities of this compound and R-Roscovitine. It is important to note that specific IC50 values for this compound are not as widely published as those for R-Roscovitine.
Table 1: Kinase Inhibition Profile (IC50 Values)
| Target Kinase | This compound IC50 | R-Roscovitine IC50 |
| CDK1/cyclin B | Nanomolar inhibitor | ~0.65 µM[4], 2.7 µM[5] |
| CDK2/cyclin A | Nanomolar inhibitor | ~0.7 µM[4] |
| CDK2/cyclin E | Nanomolar inhibitor | ~0.1 µM[6], ~0.7 µM[4] |
| CDK4/cyclin D1 | Nanomolar inhibitor | >100 µM[3] |
| CDK5/p35 | Not widely reported | ~0.16 µM, ~0.2 µM[4] |
| CDK7/cyclin H | Nanomolar inhibitor | ~0.49 µM[6], 0.5 µM[5] |
| CDK9/cyclin T | 5.0 nM[7] | 0.8 µM[5] |
| VEGF-RTK1 | Nanomolar inhibitor | Not a primary target |
| VEGF-RTK2 | Nanomolar inhibitor | Not a primary target |
| VEGF-RTK3 | Nanomolar inhibitor | Not a primary target |
| PDGF-RTKβ | Nanomolar inhibitor | Not a primary target |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Table 2: Cellular Activity (Antiproliferative IC50 Values)
| Cell Line | This compound IC50 | R-Roscovitine IC50 |
| Various human tumor cells | Potent nanomolar range inhibition[1] | Average of 15-16 µM across multiple cell lines[3][8] |
| HeLa (cervical cancer) | Not widely reported | 13.79 ± 3.30 µmol/L[8] |
| SiHa (cervical cancer) | Not widely reported | 16.88 ± 7.39 μmol/L[8] |
| C33A (cervical cancer) | Not widely reported | 22.09 ± 3.29 μmol/L[8] |
| HCE-1 (cervical cancer) | Not widely reported | 21.21 ± 1.96 μmol/L[8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by each inhibitor.
Caption: The CDK-Rb-E2F signaling pathway and points of inhibition.
Caption: The VEGF receptor signaling pathway and its inhibition by ZK-304709.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ATP Competition)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or R-Roscovitine) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the purified kinase and its specific substrate in kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Assay Procedure:
-
Add a fixed amount of the kinase to each well of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction using a suitable reagent (e.g., EDTA).
-
Add the detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³²P]ATP with subsequent separation).
-
Measure the signal using a plate reader or scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the test compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating cells) and the adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot for Phosphorylated Retinoblastoma (pRb)
This protocol is used to assess the phosphorylation status of the retinoblastoma protein, a key substrate of CDKs.
Methodology:
-
Protein Extraction:
-
Treat cells with the test compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780, Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the solidified matrix.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.
-
-
Imaging and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Summary and Conclusion
This compound and R-Roscovitine represent two distinct approaches to CDK inhibition. R-Roscovitine is a more selective CDK inhibitor, while this compound possesses a broader kinase inhibition profile that includes key drivers of angiogenesis.
-
This compound offers the potential advantage of a dual-pronged attack on tumors by simultaneously inhibiting cell proliferation and angiogenesis. However, its development was hampered by issues related to its physicochemical properties and off-target effects.[9]
-
R-Roscovitine has a well-defined and more selective mechanism of action, which has facilitated its extensive preclinical and clinical investigation. Its limitations may lie in its more modest single-agent efficacy in some tumor types and its specific spectrum of CDK inhibition, which spares CDK4/6.
This comparative guide provides a foundation for researchers to understand the key differences between these two compounds and to design experiments that can further elucidate the therapeutic potential of targeting CDKs and associated pathways in cancer and other diseases. The provided experimental protocols offer a starting point for the in-house evaluation of these and other kinase inhibitors.
References
- 1. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile | BioWorld [bioworld.com]
- 8. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: (rac)-ZK-304709 vs. Fadraciclib - A Comparative Analysis of Two Generations of Kinase Inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two such inhibitors: (rac)-ZK-304709, an early multi-targeted kinase inhibitor, and Fadraciclib (also known as CYC065), a more recent and selective CDK2/9 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to provide objective performance comparisons based on available preclinical and clinical data.
Overview and Mechanism of Action
This compound is a first-generation, orally available, multi-targeted tumor growth inhibitor. Its mechanism of action involves the inhibition of a broad range of kinases crucial for both cell cycle progression and angiogenesis. It targets cyclin-dependent kinases (CDKs) 1, 2, 4, 7, and 9, as well as vascular endothelial growth factor receptors (VEGFRs) 1-3 and platelet-derived growth factor receptor-beta (PDGFR-β).[1][2] The simultaneous inhibition of these pathways was intended to provide a dual-pronged attack on tumors by arresting the cell cycle and cutting off their blood supply.
Fadraciclib (CYC065) is a second-generation, orally bioavailable inhibitor that demonstrates high selectivity for CDK2 and CDK9.[3] By potently inhibiting these two kinases, Fadraciclib disrupts the cell cycle and transcriptional regulation, leading to apoptotic cell death in cancer cells.[4][5] Its development represents a shift towards more targeted inhibition to enhance efficacy and potentially reduce off-target effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Fadraciclib. It is important to note that detailed public data, particularly specific IC50 values for all targets of this compound, is limited, which restricts a direct quantitative comparison.
Table 1: Kinase Inhibition Profile
| Target | This compound IC50 (nM) | Fadraciclib IC50 (nM) |
| CDK1 | Nanomolar inhibitor | >100 |
| CDK2/cyclin A | Nanomolar inhibitor | 5 |
| CDK4 | Nanomolar inhibitor | >40-fold less potent than CDK2 |
| CDK7 | Nanomolar inhibitor | >40-fold less potent than CDK2 |
| CDK9/cyclin T1 | Nanomolar inhibitor | 26 |
| VEGFR1 | Nanomolar inhibitor | Not a primary target |
| VEGFR2 | Nanomolar inhibitor | Not a primary target |
| VEGFR3 | Nanomolar inhibitor | Not a primary target |
| PDGFR-β | Nanomolar inhibitor | Not a primary target |
Table 2: Summary of Preclinical and Clinical Findings
| Parameter | This compound | Fadraciclib (CYC065) |
| Cellular Activity | Induced G2 cell cycle arrest and apoptosis.[2] 1 µM sufficient to inhibit Rb phosphorylation in MCF7 cells.[1] | Induces apoptosis; downregulates MCL1 and MYC.[5] |
| In Vivo Efficacy | Showed tumor growth inhibition in a pancreatic neuroendocrine tumor model.[2] | Demonstrated significant tumor growth inhibition in colorectal cancer patient-derived organoids and xenografts.[4] Showed up to 100% tumor growth inhibition in human acute myeloid leukemia xenografts in mice.[5] |
| Clinical Development Status | Phase I trials were stopped early due to poor pharmacokinetics (dose-limited absorption and high inter-patient variability).[6] | Currently in Phase 1/2 clinical trials for advanced solid tumors and lymphomas.[7][8] |
| Key Clinical Observations | Stable disease observed in 13 patients in a Phase I study before termination.[6] | Well-tolerated with signs of clinical activity. Partial responses and stable disease have been observed in patients with various advanced solid tumors.[3][7] |
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not extensively published. However, a general understanding of the methodologies used for evaluating kinase inhibitors can be described.
In Vitro Kinase Assays (General Protocol)
In vitro kinase assays are fundamental for determining the inhibitory potency (IC50) of a compound against specific kinases. A generalized protocol involves:
-
Reagents : Recombinant human kinase, corresponding cyclin partner (for CDKs), substrate (e.g., histone H1 for CDKs, or a specific peptide), ATP (often radiolabeled with ³²P or ³³P), and the test compound at various concentrations.
-
Reaction Setup : The kinase, cyclin, and substrate are incubated with the test compound in a suitable buffer.
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination : The reaction is stopped, often by adding a solution containing EDTA.
-
Detection : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity via autoradiography. Alternatively, non-radioactive methods using fluorescence polarization or specific antibodies against the phosphorylated substrate can be employed.
-
IC50 Calculation : The concentration of the inhibitor that reduces the kinase activity by 50% is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays
Cell-based assays are used to evaluate the effect of the inhibitor on cellular processes:
-
Proliferation Assays : Tumor cell lines are treated with varying concentrations of the inhibitor. Cell viability is assessed after a set period (e.g., 72 hours) using methods like MTT or resazurin reduction assays.
-
Cell Cycle Analysis : Cells are treated with the inhibitor, then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Western Blotting : This technique is used to measure the levels of specific proteins to confirm the mechanism of action. For example, inhibition of CDKs can be confirmed by observing a decrease in the phosphorylation of the retinoblastoma protein (pRb).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of these kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Fadraciclib Shows Efficacy in Colorectal Cancer Models at 2024 ASCO [synapse.patsnap.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]
Multi-Targeted Action of (rac)-ZK-304709: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multi-targeted kinase inhibitor (rac)-ZK-304709 and its successor compound, BAY 1000394 (Roniciclib). This compound is a potent oral agent designed to simultaneously inhibit key pathways involved in cancer cell proliferation and tumor angiogenesis. Its development, however, was halted in Phase I clinical trials due to suboptimal pharmacokinetic properties, including dose-limited absorption and high inter-patient variability[1]. The insights gained from ZK-304709 led to the development of BAY 1000394, a pan-cyclin-dependent kinase (CDK) inhibitor with an improved preclinical and clinical profile[1]. This guide presents a detailed comparison of their target profiles, cellular effects, and the experimental methodologies used to characterize them.
Quantitative Comparison of Kinase Inhibition
| Target Family | Specific Target | This compound IC50 | BAY 1000394 (Roniciclib) IC50 (nM) | Reference |
| Cyclin-Dependent Kinases (CDKs) | CDK1/cyclin B | Nanomolar | 7 | [2][4] |
| CDK2/cyclin E | Nanomolar | 9 | [2][4] | |
| CDK3 | Not specified | 5-25 | [5] | |
| CDK4/cyclin D | Nanomolar | 11 | [2][4] | |
| CDK7/cyclin H/MAT1 | Nanomolar | 25 | [2] | |
| CDK9/cyclin T1 | Nanomolar | 5 | [2] | |
| Vascular Endothelial Growth Factor Receptors (VEGFRs) | VEGF-RTK1-3 | Nanomolar | Not a primary target | [6] |
| Platelet-Derived Growth Factor Receptors (PDGFRs) | PDGF-RTKβ | Nanomolar | Not a primary target | [6] |
Comparative Cellular Activity
The multi-targeted nature of these compounds leads to a range of effects on cancer cells. The following table compares their impact on key cellular processes.
| Cellular Process | This compound | BAY 1000394 (Roniciclib) | Reference |
| Cell Cycle Progression | G2/M arrest | G1/S and G2/M arrest | [6] |
| Apoptosis Induction | Induces apoptosis | Potently induces apoptosis | [2][6] |
| Inhibition of Retinoblastoma (Rb) Phosphorylation | Yes | Yes, with prolonged duration | [3] |
| Anti-Angiogenic Effects | Yes, via VEGFR/PDGFR inhibition | Primarily CDK-mediated | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the multi-targeted action of these inhibitors are provided below.
Western Blot Analysis for Retinoblastoma (Rb) Protein Phosphorylation
This protocol is used to assess the phosphorylation status of the Rb protein, a key substrate of CDKs and a critical regulator of the G1/S cell cycle checkpoint.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, MCF7) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or BAY 1000394 for specified time periods.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb-Ser780, pRb-Ser807/811) and total Rb overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Cells are seeded and treated with the test compounds as described for the Western blot analysis.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of RNA).
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The DNA content of the cell population is analyzed using software such as ModFit LT or FlowJo to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Multi-Targeted Action
The following diagrams illustrate the signaling pathways targeted by this compound, a typical experimental workflow for its characterization, and a comparison of its target profile with BAY 1000394.
Caption: Signaling pathways targeted by this compound.
References
- 1. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Prudent Disposal of (rac)-ZK-304709: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like (rac)-ZK-304709 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a multi-target tumor growth inhibitor, specifically a cyclin-dependent kinase (Cdk) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, necessitates handling it as a potent and potentially hazardous chemical. Adherence to established protocols for hazardous waste disposal is mandatory to ensure the safety of laboratory personnel and the surrounding community.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), double-gloving is recommended. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory | A fit-tested N95 respirator or higher, especially when handling powders. |
II. Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound. This process emphasizes segregation, proper labeling, and coordination with your institution's Environmental Health and Safety (EHS) office.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and shatter-resistant container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to prevent spills.
-
-
Requesting Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information from the waste container label.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Decontamination of Work Area:
-
After preparing the waste for disposal, thoroughly decontaminate the work area (e.g., fume hood, benchtop) with an appropriate solvent or cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final removal by authorized personnel.
IV. Key Considerations and Best Practices
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
-
Consult your institution's specific chemical hygiene plan and hazardous waste management procedures. These documents will provide detailed guidance tailored to your facility.
-
When in doubt, contact your EHS office. They are the primary resource for all questions related to chemical safety and disposal.
-
Maintain accurate records of all hazardous waste generated. This is a regulatory requirement and a key component of good laboratory practice.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
